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  • Product: ARRY-371797
  • CAS: 1036404-17-7

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Inhibition of the p38 MAPK Pathway by ARRY-371797

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of ARRY-371797, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARRY-371797, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for relevant experimental assays. This document is intended for professionals in the fields of biomedical research and drug development.

Introduction: The p38 MAPK Pathway in Cardiac Pathophysiology

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[1] In the context of cardiac biology, the p38 MAPK pathway is implicated in a range of pathological processes. Downstream consequences of p38 MAPK activation in the heart include the promotion of cardiomyocyte apoptosis, pathological hypertrophy, decreased contractility, and inflammation.[2]

Mutations in the LMNA gene, which encodes A-type nuclear lamins, can lead to a severe form of dilated cardiomyopathy (DCM). A key pathological feature of LMNA-related DCM is the hyperactivation of the p38 MAPK pathway, which has been observed in both animal models and cardiac biopsies from patients.[2] This sustained activation contributes significantly to the disease's progression.

ARRY-371797 (also known as PF-07265803) is an orally bioavailable, small-molecule inhibitor that selectively targets the p38α MAPK isoform.[3] Its development was based on the hypothesis that inhibiting this hyperactivated pathway could ameliorate the cardiac dysfunction seen in LMNA-related DCM.

Mechanism of Action of ARRY-371797

ARRY-371797 is a potent and selective inhibitor of the p38α MAPK enzyme.[4] It exerts its effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Biochemical Potency

The inhibitory activity of ARRY-371797 has been quantified in biochemical assays.

CompoundTargetIC50Assay Type
ARRY-371797p38α< 5 nMBiochemical Kinase Assay

Table 1: In vitro inhibitory potency of ARRY-371797 against p38α MAPK. Data from a Phase 1 study abstract.[4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. The core components include a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAPK itself. The α and β isoforms of p38 are inhibited by compounds like ARRY-371797. Once activated by dual phosphorylation on a conserved TGY motif, p38α phosphorylates a variety of downstream targets, including other protein kinases (like MAPKAPK2) and transcription factors (like ATF-2 and MEF2C), leading to changes in gene expression and cellular function that drive pathological cardiac remodeling.[1]

p38_MAPK_Pathway cluster_stimuli Upstream Stimuli cluster_mapkkk MAPKKK Level cluster_mkk MKK Level cluster_mapk MAPK Level cluster_downstream_kinases Downstream Kinases cluster_tf Transcription Factors cluster_response Pathological Cardiac Responses Stress Cellular Stress (e.g., Oxidative, Osmotic) ASK1 ASK1 Stress->ASK1 TAK1 TAK1 Stress->TAK1 MEKKs MEKKs Stress->MEKKs Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->ASK1 Cytokines->TAK1 Cytokines->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38alpha p38α/β MKK3->p38alpha P MKK6->p38alpha P MAPKAPK2 MAPKAPK-2 p38alpha->MAPKAPK2 P ATF2 ATF-2 p38alpha->ATF2 P MEF2C MEF2C p38alpha->MEF2C P p53 p53 p38alpha->p53 P Apoptosis Apoptosis MAPKAPK2->Apoptosis Hypertrophy Hypertrophy MAPKAPK2->Hypertrophy Inflammation Inflammation MAPKAPK2->Inflammation Fibrosis Fibrosis MAPKAPK2->Fibrosis ATF2->Apoptosis ATF2->Hypertrophy ATF2->Inflammation ATF2->Fibrosis MEF2C->Apoptosis MEF2C->Hypertrophy MEF2C->Inflammation MEF2C->Fibrosis p53->Apoptosis p53->Hypertrophy p53->Inflammation p53->Fibrosis ARRY371797 ARRY-371797 ARRY371797->p38alpha

Caption: The p38 MAPK signaling cascade and the point of inhibition by ARRY-371797.

Preclinical Evidence in a Model of LMNA-Related DCM

The efficacy of ARRY-371797 was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including progressive left ventricular (LV) dilation and a decline in systolic function.[3]

In a key study, LmnaH222P/H222P mice were treated with ARRY-371797, and cardiac function was assessed via echocardiography. The treatment demonstrated significant beneficial effects on cardiac remodeling and function.[3]

Treatment GroupLV End-Diastolic Diameter (mm)LV End-Systolic Diameter (mm)Fractional Shortening (%)
Wild-Type (Lmna+/+)3.4 ± 0.11.9 ± 0.143.1 ± 1.5
LmnaH222P/H222P + Placebo4.8 ± 0.23.8 ± 0.221.3 ± 1.8
LmnaH222P/H222P + ARRY-3717974.1 ± 0.12.8 ± 0.131.1 ± 1.3*

*Table 2: Echocardiographic parameters in LmnaH222P/H222P mice treated with ARRY-371797 or placebo compared to wild-type controls. Data are presented as mean ± SEM. p < 0.05 vs. Placebo. Data adapted from Muchir et al., 2012.[3]

These results show that ARRY-371797 treatment prevented the severe left ventricular dilatation and the deterioration of fractional shortening observed in placebo-treated mice.[3]

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_duration Treatment Duration cluster_assessment Functional Assessment cluster_analysis Endpoint Analysis MouseModel LmnaH222P/H222P Mice (8 weeks old) Placebo Placebo (Vehicle Control) MouseModel->Placebo ARRY_Treatment ARRY-371797 (e.g., 30 mg/kg, oral gavage, BID) MouseModel->ARRY_Treatment Duration 8 Weeks of Treatment Placebo->Duration ARRY_Treatment->Duration Echo Echocardiography (at 16 weeks old) Duration->Echo Analysis Measure: - LV Diameters - Fractional Shortening - Cardiac Fibrosis Echo->Analysis

Caption: A generalized workflow for preclinical evaluation of ARRY-371797 in a mouse model.

Clinical Evaluation

ARRY-371797 has been evaluated in clinical trials for the treatment of symptomatic LMNA-related DCM. A Phase 2 open-label study showed that treatment was associated with an improvement in functional capacity and a reduction in cardiac biomarkers.[5] A subsequent Phase 3 trial (REALM-DCM) was initiated but was ultimately discontinued after a futility analysis indicated it was unlikely to meet its primary endpoint.[6] This decision was not based on safety concerns.[6]

Study PhaseNumber of PatientsKey EndpointsOutcome Summary
Phase 2 (NCT02057341)126-Minute Walk Test (6MWT) distance, NT-proBNP levelsMean increase in 6MWT distance of 69 meters at 12 weeks; Median NT-proBNP declined from 1409 pg/mL to 848 pg/mL.[5]
Phase 3 (REALM-DCM, NCT03439514)77Change from baseline in 6MWT distance at 24 weeksStudy terminated for futility; unlikely to meet primary endpoint.[6]

Table 3: Summary of key clinical trials for ARRY-371797 in LMNA-related DCM.

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize the inhibition of the p38 MAPK pathway by compounds such as ARRY-371797.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of a test compound against purified p38α kinase.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATF-2 protein (substrate)

  • ATP (at a concentration near the Km for p38α)

  • Test compound (e.g., ARRY-371797) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be 10 mM to 0.1 nM.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing Kinase Assay Buffer and the p38α enzyme. Add 2 µL of this mix to each well.

  • Incubate for 10 minutes at room temperature to allow compound binding.

  • Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay, which involves adding ADP-Glo™ Reagent followed by a Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based p38 MAPK Pathway Inhibition Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • A suitable cell line (e.g., HeLa, NIH/3T3, or neonatal rat ventricular myocytes)

  • Cell culture medium and supplements

  • Pathway activator (e.g., Anisomycin, UV radiation, or TNF-α)

  • Test compound (ARRY-371797)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Protocol 3: Assessment of Cardiac Function in Mouse Models (Echocardiography)

Objective: To non-invasively assess cardiac dimensions and systolic function in a mouse model of cardiomyopathy.

Materials:

  • High-frequency ultrasound system equipped with a small animal cardiac probe (e.g., 30-40 MHz)

  • Anesthesia machine with isoflurane

  • Heating pad and physiological monitoring equipment (ECG, temperature)

  • Hair removal cream

  • Ultrasound gel

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature throughout the procedure.

  • Imaging: Remove the fur from the chest area using hair removal cream. Apply ultrasound gel and acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Image Acquisition: Ensure a clear view of the left ventricular walls and chamber. Record several cardiac cycles for accurate measurement.

  • Measurement and Analysis: a. From the M-mode images, measure the LV internal diameter during diastole (LVID;d) and systole (LVID;s). b. Measure the thickness of the interventricular septum and the LV posterior wall during diastole.

  • Calculation of Functional Parameters: a. Fractional Shortening (FS%): Calculate as [(LVID;d - LVID;s) / LVID;d] * 100. b. Ejection Fraction (EF%): Can be calculated using software that traces the endocardial border in B-mode images or estimated from M-mode measurements.

  • Data Interpretation: Compare the measured and calculated parameters between treatment groups (e.g., placebo vs. ARRY-371797) and control animals (wild-type) to assess the therapeutic effect on cardiac function and remodeling.

References

Foundational

Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Cardiomyopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical studies of ARRY-371797 (also known as PF-07265803), a selective, or...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of ARRY-371797 (also known as PF-07265803), a selective, orally available, small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK), in the context of cardiomyopathy. The primary focus of these preclinical investigations has been on dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C gene (LMNA), a condition with a high unmet medical need.

Rationale for Targeting p38α MAPK in LMNA-Related Cardiomyopathy

Mutations in the LMNA gene are a significant cause of familial DCM, characterized by progressive heart failure and a high incidence of life-threatening arrhythmias.[1][2] Preclinical research has elucidated that these mutations lead to the production of dysfunctional lamin proteins, which compromises the structural integrity of the nuclear envelope. This results in cellular stress and the subsequent activation of multiple stress-related signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[1][3]

Specifically, in a well-established mouse model of LMNA-related DCM, the LmnaH222P/H222P knock-in mouse, hyperactivation of all three major MAPK branches—extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK—has been observed to precede the onset of significant cardiac dysfunction.[3][4] The activation of the p38α MAPK pathway, in particular, has been strongly implicated in the downstream pathological processes, including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[1] This aberrant signaling has also been confirmed in cardiac biopsy samples from human patients with LMNA-related DCM.[3] Therefore, the targeted inhibition of p38α MAPK with ARRY-371797 was proposed as a novel, mechanism-based therapeutic strategy for this devastating disease.[3]

Preclinical Efficacy in a Validated Cardiomyopathy Model

The primary animal model utilized for the preclinical evaluation of ARRY-371797 was the LmnaH222P/H222P mouse. This model recapitulates key features of the human disease, including the development of left ventricular (LV) dilatation and a progressive decline in contractile function, typically starting between 8 to 10 weeks of age.[5]

Key Efficacy Endpoints

In a pivotal preclinical study, treatment of LmnaH222P/H222P mice with ARRY-371797 demonstrated significant efficacy in mitigating the progression of cardiomyopathy. The key findings are summarized below.

Table 1: Efficacy of ARRY-371797 in LmnaH222P/H222P Mice

ParameterOutcome MeasureResult with ARRY-371797 TreatmentReference
Cardiac Structure Left Ventricular DilatationPrevented the increase in LV dimensions compared to placebo-treated mice.[3]
Cardiac Function Fractional ShorteningPrevented the deterioration of fractional shortening.[3]
Biomarkers of Cardiac Stress Nppa and NppB mRNA expressionReduced expression of genes encoding for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1]
Fibrosis Col1a1 and Col1a2 mRNA expressionDid not block the expression of genes encoding for collagen.[1][3]

These results indicate that while ARRY-371797 was effective in preventing the adverse remodeling and functional decline characteristic of the disease model, it did not appear to reverse or inhibit the underlying fibrotic process.[1][3]

Experimental Protocols

Animal Model
  • Model: LmnaH222P/H222P knock-in mouse model of autosomal dominant Emery-Dreifuss muscular dystrophy with cardiomyopathy.[5]

  • Phenotype: These mice develop progressive left ventricular dilatation and depressed contractile function starting at 8-10 weeks of age.[5]

Treatment Regimen
  • Compound: ARRY-371797, a selective p38α MAPK inhibitor.

  • Administration: The specific dosage and route of administration used in the pivotal mouse study are not detailed in the available abstracts but would have been administered to mice from 16 to 20 weeks of age, a period of established cardiac dysfunction.

Efficacy Assessment
  • Cardiac Function and Structure: Assessed via methods such as transthoracic echocardiography to measure left ventricular dimensions and fractional shortening.

  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of Nppa, NppB, Col1a1, and Col1a2 in heart tissue.

  • Signaling Pathway Analysis: Western blotting was employed to measure the levels of total and phosphorylated p38α MAPK in protein extracts from heart tissue to confirm target engagement.[3]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action and the general workflow of the preclinical studies are depicted in the following diagrams.

Signaling Pathway Diagram

p38_MAPK_Pathway_in_LMNA_Cardiomyopathy cluster_upstream Upstream Triggers cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LMNA_Mutation LMNA Gene Mutation Dysfunctional_Lamin Dysfunctional Lamin A/C LMNA_Mutation->Dysfunctional_Lamin Nuclear_Instability Nuclear Envelope Instability Dysfunctional_Lamin->Nuclear_Instability Cellular_Stress Cellular Stress Nuclear_Instability->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Cellular_Stress->MAPKKK Activates MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates p38a_MAPK p38α MAPK MKK3_6->p38a_MAPK Phosphorylates Apoptosis Cardiomyocyte Apoptosis p38a_MAPK->Apoptosis Hypertrophy Pathological Hypertrophy p38a_MAPK->Hypertrophy Contractility Decreased Contractility p38a_MAPK->Contractility Gene_Expression ↑ ANP/BNP Expression p38a_MAPK->Gene_Expression ARRY_371797 ARRY-371797 ARRY_371797->p38a_MAPK Inhibits

Caption: p38 MAPK signaling pathway in LMNA-related cardiomyopathy.

Experimental Workflow Diagram

Preclinical_Experimental_Workflow cluster_model Animal Model cluster_treatment Intervention cluster_analysis Endpoint Analysis Model_Generation LmnaH222P/H222P Mice Disease_Onset Cardiomyopathy Onset (8-10 weeks) Model_Generation->Disease_Onset Treatment_Start Treatment Initiation (16 weeks) Disease_Onset->Treatment_Start Groups Treatment Groups: 1. ARRY-371797 2. Placebo Treatment_Start->Groups Treatment_End End of Treatment (20 weeks) Groups->Treatment_End Echo Echocardiography (LV Dimensions, FS) Treatment_End->Echo Assess qRT_PCR Gene Expression (Nppa, NppB, Collagens) Treatment_End->qRT_PCR Assess Western_Blot Western Blot (p-p38α / total p38α) Treatment_End->Western_Blot Assess

Caption: Preclinical experimental workflow for ARRY-371797 evaluation.

Preclinical Toxicology Summary

Toxicology studies are a critical component of preclinical development. While detailed data is limited in the public domain, available information indicates that ARRY-371797 was generally well-tolerated in preclinical species.

Table 2: Summary of Preclinical Toxicology Findings for ARRY-371797

SpeciesDoseDurationKey FindingsReference
RatsUp to 100 mg/kg BID28 daysWell-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were partially reversible.[6]
MonkeysUp to 100 mg/kg BID28 daysWell-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were reversible.[6]

Conclusion and Translation to Clinical Development

The preclinical data for ARRY-371797 provided a strong, mechanism-based rationale for its investigation in patients with LMNA-related DCM. The efficacy observed in the LmnaH222P/H222P mouse model, specifically the prevention of adverse ventricular remodeling and functional decline, was highly encouraging.[3] These findings directly supported the initiation of clinical trials to assess the safety and efficacy of ARRY-371797 in this patient population.[7]

It is important to note that while a Phase 2 study showed promising results in functional capacity and cardiac biomarkers, a subsequent Phase 3 trial (REALM-DCM) was terminated early as an interim futility analysis indicated it was unlikely to meet its primary endpoint.[2][8][9] This highlights the complexities of translating preclinical findings, even from highly relevant disease models, into clinical efficacy. Nevertheless, the preclinical work on ARRY-371797 remains a valuable case study in targeting specific signaling pathways in genetically defined cardiomyopathies.

References

Foundational

The Role of p38 MAPK in the Pathogenesis of Lamin A/C Cardiomyopathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Lamin A/C cardiomyopathy, a severe and often fatal heart muscle disease, is caused by mutations in the LMNA gene, which encodes the nuclear env...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamin A/C cardiomyopathy, a severe and often fatal heart muscle disease, is caused by mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C.[1][2] These mutations lead to a range of cellular defects, including nuclear instability, altered gene expression, and increased susceptibility to cellular stress.[3][4] A growing body of evidence points to the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of this disease.[5][6][7] This technical guide provides a comprehensive overview of the role of p38 MAPK in lamin A/C cardiomyopathy, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.

Pathogenic Role of p38 MAPK in Lamin A/C Cardiomyopathy

Mutations in lamin A/C are thought to induce cellular stress, leading to the activation of stress-responsive signaling cascades, including the p38 MAPK pathway.[7][8] The p38 MAPK family, particularly the p38α isoform, is activated in response to a variety of cellular stresses, such as osmotic shock, inflammatory cytokines, and oxidative stress.[9][10] In the context of lamin A/C cardiomyopathy, the dysfunctional nuclear envelope likely triggers a chronic stress response in cardiomyocytes.[7]

Hyperactivation of p38 MAPK has been observed in both a mouse model of lamin A/C cardiomyopathy (LmnaH222P/H222P) and in heart tissue from human patients with LMNA mutations.[5][6] This sustained activation of p38 MAPK contributes to the disease phenotype through several downstream effects, including:

  • Cardiomyocyte apoptosis: p38α activation can promote programmed cell death in cardiomyocytes, contributing to the loss of contractile tissue.[10]

  • Pathological hypertrophy: While some studies suggest p38 can have both pro- and anti-hypertrophic roles, its chronic activation in this context appears to contribute to maladaptive cardiac remodeling.[11][12]

  • Inflammation and Fibrosis: The p38 pathway is a key regulator of pro-inflammatory cytokine production.[13] While direct inhibition of p38α in the LmnaH222P/H222P mouse model did not block collagen gene expression, the pathway is known to be involved in cardiac fibrosis.[5][9][14]

  • Negative Inotropic Effects: Activation of p38 MAPK can reduce myofilament response to calcium, leading to decreased contractility of cardiac myocytes.[15][16]

The central role of p38 MAPK in mediating these pathological changes makes it a compelling therapeutic target for lamin A/C cardiomyopathy.[13][17]

Quantitative Data on p38 MAPK Pathway Activation

The following tables summarize key quantitative findings from studies on the LmnaH222P/H222P mouse model and human patients, demonstrating the hyperactivation of the p38 MAPK pathway and the effects of its inhibition.

Table 1: p38 MAPK Pathway Activation in LmnaH222P/H222P Mice and Human Patients

Marker Model/Patient Age/Condition Fold Change vs. Control Reference
Phospho-p38αLmnaH222P/H222P Mice8 weeksIncreased[5]
Phospho-p38αLmnaH222P/H222P Mice16 weeksIncreased[5]
Phospho-MKK6LmnaH222P/H222P Mice8 weeksIncreased[5]
Phospho-MKK6LmnaH222P/H222P Mice16 weeksIncreased[5]
Phospho-p38αHuman LV Tissue (LMNA mutations)N/ASignificantly Increased[5]

Table 2: Gene Expression Changes in LmnaH222P/H222P Mice

Gene Age Fold Change vs. Control Reference
JunD4 weeksIncreased[18]
c-Jun7 weeksIncreased[18]
Elk17 weeksIncreased[18]
JunD7 weeksIncreased[18]
Elk47 weeksIncreased[18]
Myl77 weeksIncreased[18]

Table 3: Effects of p38α Inhibitor (ARRY-371797) on LmnaH222P/H222P Mice

Parameter Treatment Group Outcome Reference
Left Ventricular DilatationARRY-371797Prevented[5]
Fractional ShorteningARRY-371797Deterioration Prevented[5]
Nppa mRNA expressionARRY-371797Reduced[5]
NppB mRNA expressionARRY-371797Reduced[5]
Col1a1 mRNA expressionARRY-371797No significant change[5]
Col1a2 mRNA expressionARRY-371797No significant change[5]

Experimental Models and Protocols

The LmnaH222P/H222P knock-in mouse is a key model for studying lamin A/C cardiomyopathy as it recapitulates many features of the human disease, including the development of dilated cardiomyopathy.[5][19]

Key Experimental Protocols

1. Western Blot Analysis of p38 MAPK Activation

This protocol is for the detection of phosphorylated (activated) p38 MAPK and its upstream kinase MKK6 in cardiac tissue lysates.

  • Tissue Homogenization: Excised hearts are rinsed in ice-cold phosphate-buffered saline (PBS) and snap-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MKK6, and total MKK6.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to total protein levels.

2. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of genes downstream of p38 MAPK signaling.

  • RNA Extraction: Total RNA is extracted from heart tissue using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.

3. p38 MAPK Activity Assay

This assay measures the kinase activity of p38 MAPK immunoprecipitated from cell or tissue lysates.[20]

  • Immunoprecipitation: Active p38 MAPK is immunoprecipitated from the sample using an anti-p38 antibody conjugated to protein A/G agarose beads.

  • Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate, such as ATF2, in the presence of ATP and a kinase buffer.

  • Detection of Substrate Phosphorylation: The level of ATF2 phosphorylation is detected by immunoblotting using an antibody specific for phospho-ATF2.[20] A specific p38 inhibitor can be included as a negative control to confirm the specificity of the kinase activity.[20]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their interplay in lamin A/C cardiomyopathy.

p38_signaling_pathway cluster_upstream Upstream Triggers cluster_mapk_cascade p38 MAPK Cascade cluster_downstream Downstream Pathological Effects LMNA_mutation Lamin A/C Mutation Cellular_Stress Cellular Stress (e.g., Mechanical, Oxidative) LMNA_mutation->Cellular_Stress MKK3_6 MKK3 / MKK6 Cellular_Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis Hypertrophy Pathological Hypertrophy p38_MAPK->Hypertrophy Inflammation Inflammation p38_MAPK->Inflammation Contractility Decreased Contractility p38_MAPK->Contractility

Caption: p38 MAPK signaling pathway in lamin A/C cardiomyopathy.

experimental_workflow cluster_model Animal Model cluster_sample_prep Sample Preparation cluster_analysis Analysis of p38 Activation Mouse_Model LmnaH222P/H222P Mouse Tissue_Collection Cardiac Tissue Collection Mouse_Model->Tissue_Collection Protein_Extraction Protein Extraction (RIPA Buffer) Tissue_Collection->Protein_Extraction Immunoblot Immunoblotting for p-p38 and total p38 Protein_Extraction->Immunoblot Data_Analysis Densitometry and Data Analysis Immunoblot->Data_Analysis

Caption: Experimental workflow for assessing p38 MAPK activation.

mapk_interplay LMNA_Mutation Lamin A/C Mutation p38 p38 MAPK LMNA_Mutation->p38 JNK JNK LMNA_Mutation->JNK ERK12 ERK1/2 LMNA_Mutation->ERK12 Cardiomyopathy Cardiomyopathy (Dilation, Fibrosis, Dysfunction) p38->Cardiomyopathy JNK->Cardiomyopathy ERK12->Cardiomyopathy

Caption: Interplay of MAPK pathways in lamin A/C cardiomyopathy.

Conclusion and Future Directions

The evidence strongly implicates the hyperactivation of the p38 MAPK signaling pathway as a key driver in the pathogenesis of lamin A/C cardiomyopathy. This pathway represents a promising target for therapeutic intervention. Indeed, preclinical studies with p38α inhibitors have shown beneficial effects on cardiac function in mouse models of the disease.[5] Further research is needed to fully elucidate the complex interplay between the different MAPK pathways and to develop targeted therapies that can safely and effectively modulate p38 MAPK activity in patients with lamin A/C cardiomyopathy. Clinical trials investigating p38 MAPK inhibitors are underway and hold promise for a new class of treatments for this devastating disease.[7][21]

References

Exploratory

The Trajectory of PF-07265803: A p38α MAPK Inhibitor for a Rare Cardiomyopathy

An In-depth Review of the Discovery, Preclinical Development, and Clinical Evaluation of PF-07265803 (formerly ARRY-371797) for the Treatment of LMNA-Related Dilated Cardiomyopathy. Abstract PF-07265803, a potent and sel...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Discovery, Preclinical Development, and Clinical Evaluation of PF-07265803 (formerly ARRY-371797) for the Treatment of LMNA-Related Dilated Cardiomyopathy.

Abstract

PF-07265803, a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK), emerged as a promising therapeutic candidate for lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and often fatal genetic heart disease. Developed initially by Array BioPharma as ARRY-371797 and later acquired by Pfizer, the compound's journey from promising preclinical data to the eventual discontinuation of its Phase 3 clinical trial provides valuable insights into the complexities of drug development for rare cardiovascular diseases. This technical guide details the discovery and development history of PF-07265803, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the targeted signaling pathway.

Introduction: The Unmet Need in LMNA-Related Dilated Cardiomyopathy

Dilated cardiomyopathy due to mutations in the LMNA gene is a life-threatening condition characterized by progressive heart failure, arrhythmias, and a high risk of sudden cardiac death.[1][2] An estimated 6% of DCM cases are attributed to LMNA mutations.[2][3] The underlying pathophysiology is linked to the hyperactivation of cellular stress pathways, including the p38α MAPK signaling cascade.[1][4][5] Activation of this pathway in cardiomyocytes contributes to apoptosis, hypertrophy, and decreased contractility.[6][7] Prior to the investigation of PF-07265803, there were no disease-specific therapies available for patients with LMNA-related DCM, with treatment limited to managing heart failure symptoms.[8]

Discovery and Preclinical Development

PF-07265803 (then ARRY-371797) was identified as a potent and selective inhibitor of the p38α MAPK pathway.[5][9] Preclinical investigations in a validated mouse model of LMNA-related DCM, the LmnaH222P/H222P mouse, demonstrated the therapeutic potential of p38α inhibition.[1][4][5]

Preclinical Efficacy

In the LmnaH222P/H222P mouse model, treatment with ARRY-371797 prevented the development of left ventricular dilatation and preserved fractional shortening compared to placebo-treated mice.[1][4][5] These findings provided a strong rationale for advancing the compound into clinical development.

Nonclinical Pharmacology

In vitro and in vivo studies confirmed the ability of ARRY-371797 to engage its target, p38 MAPK. In enzymatic assays, the compound inhibited p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM.[10] In cellular assays, it potently inhibited the p38-mediated downstream phosphorylation of HSP27 in HeLa cells with an IC50 of 17 nM.[10] The compound exhibited high selectivity, with little to no activity against a broad panel of over 210 other enzymes, receptors, channels, and transporters.[10]

Clinical Development

The clinical development of PF-07265803 encompassed a Phase 2 study and a subsequent Phase 3 trial, both focused on patients with symptomatic LMNA-related DCM.

Phase 2 Clinical Trial (NCT02057341)

A 48-week, open-label Phase 2 study was conducted to assess the safety and efficacy of ARRY-371797 in 12 patients with LMNA-related DCM.[6][11][12] The study demonstrated promising results, with improvements in functional capacity and cardiac biomarkers.[6][11][12]

The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[11][12]

ParameterBaselineWeek 12Change from Baseline
6-Minute Walk Test (meters) Median: 314 (range: 246-412)-Mean increase: 69 (80% CI: 39-100)
NT-proBNP (pg/mL) Median: 1409Median: 848-

Table 1: Key Efficacy Outcomes from the Phase 2 Study of ARRY-371797 in Patients with LMNA-Related DCM.[6][11]

An open-label rollover study of the Phase 2 trial showed that the improvement in the 6-minute walk test distance was maintained for up to 120 weeks in the eight patients who enrolled.[2] The decrease in NT-proBNP concentrations was also sustained throughout the extension study.[3]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

Based on the encouraging Phase 2 results, Pfizer initiated the REALM-DCM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial to further evaluate the efficacy and safety of PF-07265803.[5][8][13] The trial was, however, discontinued in August 2022 following a planned interim futility analysis.[5][13]

The interim analysis indicated that the trial was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test at 24 weeks.[5][8][13] The decision to discontinue the trial was not based on safety concerns.[5][13]

OutcomePF-07265803 (n=40)Placebo (n=37)Median Difference (95% CI)P-value
Change from Baseline in 6MWT at Week 24 (meters) --4.9 (-24.2 to 34.1)0.82
Change from Baseline in KCCQ-PLS at Week 24 --2.4 (-6.4 to 11.2)0.54
Change from Baseline in KCCQ-TSS at Week 24 --5.3 (-4.3 to 14.9)0.48
Change from Baseline in NT-proBNP at Week 24 (pg/mL) ---339.4 (-1131.6 to 452.7)0.17

Table 2: Results from the Interim Futility Analysis of the Phase 3 REALM-DCM Trial.[8] KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.

Experimental Protocols

Preclinical Animal Model: LmnaH222P/H222P Mouse

The preclinical efficacy of ARRY-371797 was evaluated in the LmnaH222P/H222P knock-in mouse model, which develops a phenotype of dilated cardiomyopathy that mimics the human disease.[1][4][5]

  • Biochemical Analysis: Heart tissue from the mice was analyzed for the activation of the p38α MAPK pathway. This was assessed by immunoblotting for the phosphorylated (activated) forms of p38α and its upstream kinase, MKK6.[4]

Clinical Trial Assessments

The 6MWT was conducted on a flat, hard surface.[4][14] Participants were instructed to walk at a comfortable pace for 6 minutes, with the option to take breaks as needed, under the supervision of a qualified professional.[14] The total distance walked in 6 minutes was measured.[4][14]

Blood samples were collected from patients to measure the concentration of NT-proBNP, a biomarker of cardiac stress and heart failure severity.[6][11][12]

The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, and quality of life.[6][11][12]

Signaling Pathway and Experimental Workflow Diagrams

p38α MAPK Signaling Pathway in LMNA-Related DCM

Mutations in the LMNA gene lead to cellular stress, which in turn activates the p38α MAPK signaling cascade. This pathway involves a series of protein kinases that ultimately lead to downstream effects contributing to the pathophysiology of dilated cardiomyopathy.

p38_MAPK_Pathway LMNA_mutation LMNA Mutation Cellular_Stress Cellular Stress LMNA_mutation->Cellular_Stress Upstream_Kinases Upstream Kinases (MKK3/6, TAK1, ASK1) Cellular_Stress->Upstream_Kinases p38a_MAPK p38α MAPK Upstream_Kinases->p38a_MAPK Downstream_Effectors Downstream Effectors (ATF2, MEF2C) p38a_MAPK->Downstream_Effectors Pathophysiology Cardiomyocyte Apoptosis, Hypertrophy, Decreased Contractility Downstream_Effectors->Pathophysiology PF07265803 PF-07265803 PF07265803->p38a_MAPK

Caption: p38α MAPK signaling pathway in LMNA-related DCM and the point of intervention by PF-07265803.

Clinical Trial Workflow

The clinical development of PF-07265803 followed a standard progression from a smaller, open-label Phase 2 trial to a larger, randomized, placebo-controlled Phase 3 trial.

Clinical_Trial_Workflow Phase2 Phase 2 Trial (NCT02057341) Open-label, n=12 Phase2_Results Promising Efficacy Signal: - Improved 6MWT - Reduced NT-proBNP Phase2->Phase2_Results Phase3 Phase 3 Trial (REALM-DCM) Randomized, Placebo-Controlled Phase2_Results->Phase3 Interim_Analysis Interim Futility Analysis Phase3->Interim_Analysis Discontinuation Trial Discontinuation (Unlikely to meet primary endpoint) Interim_Analysis->Discontinuation

References

Foundational

Cellular Targets of ARRY-371797 in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction ARRY-371797, also known as PF-07265803, is a potent and selective, orally available small-molecule inhibitor of p38 mitogen-activated protein k...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797, also known as PF-07265803, is a potent and selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary focus on the α-isoform.[1][2][3] This technical guide provides an in-depth overview of the cellular targets of ARRY-371797 within cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. The primary therapeutic context for the investigation of ARRY-371797 in cardiac muscle is in the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][4][5][6] In this pathology, cellular stress leads to the hyperactivation of the p38 MAPK pathway, contributing to the disease phenotype.[4]

Core Mechanism of Action

ARRY-371797 exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38α MAPK.[1] The p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of extracellular stresses, including inflammatory cytokines and osmotic shock.[7] In cardiomyocytes, particularly in the context of LMNA-related DCM, mutations in the lamin A/C protein lead to significant cellular stress, triggering the activation of the p38 MAPK pathway.[4] This sustained activation has been shown to have several detrimental downstream consequences, including the promotion of cardiomyocyte apoptosis, pathological hypertrophy, and a decrease in contractility.[4] By selectively inhibiting p38α MAPK, ARRY-371797 aims to mitigate these damaging cellular processes.

Quantitative Data: Inhibitory Activity of ARRY-371797

The potency and selectivity of ARRY-371797 have been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

TargetAssay TypeMetricValue (nM)Reference
p38α MAPKEnzyme AssayIC508.2[8]
p38-mediated HSP27 PhosphorylationCellular Assay (HeLa cells)IC5017[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Signaling Pathways

The primary signaling pathway targeted by ARRY-371797 is the p38 MAPK cascade. Below is a diagram illustrating this pathway in the context of cardiomyocytes and the point of intervention for ARRY-371797.

p38_MAPK_Pathway cluster_extracellular Extracellular Stress cluster_intracellular Intracellular Signaling Stress Cellular Stress (e.g., from LMNA mutation) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38a p38α MAPK MAP2K->p38a Downstream Downstream Effectors (e.g., MAPKAPK2) p38a->Downstream Cellular_Response Detrimental Cellular Responses ARRY371797 ARRY-371797 ARRY371797->p38a HSP27 HSP27 Downstream->HSP27 phosphorylates Apoptosis Apoptosis Cellular_Response->Apoptosis Hypertrophy Hypertrophy Cellular_Response->Hypertrophy Contractility Decreased Contractility Cellular_Response->Contractility

Caption: p38 MAPK signaling pathway in cardiomyocytes and inhibition by ARRY-371797.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the cellular targets of ARRY-371797.

In Vitro p38α MAPK Kinase Assay

This assay is designed to directly measure the inhibitory effect of ARRY-371797 on the enzymatic activity of recombinant p38α MAPK.

Materials:

  • Recombinant active p38α MAPK

  • ATF2 (Activating Transcription Factor 2) as a substrate

  • ARRY-371797

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of ARRY-371797 in DMSO, and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the diluted ARRY-371797 or vehicle control (DMSO).

  • Add recombinant p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of ATF2. For the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production.

  • Calculate the percentage of inhibition for each concentration of ARRY-371797 and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare ARRY-371797 Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 96-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add p38α MAPK and Incubate Add_Inhibitor->Add_Kinase Start_Reaction Initiate Reaction with ATF2 and ATP Add_Kinase->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Quantify Quantify ATF2 Phosphorylation Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro p38α MAPK kinase assay.

Cellular Assay for HSP27 Phosphorylation (Western Blot)

This assay determines the ability of ARRY-371797 to inhibit the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream target, Heat Shock Protein 27 (HSP27).

Materials:

  • Cardiomyocytes or a suitable cell line (e.g., HeLa cells)

  • ARRY-371797

  • A stimulus to activate the p38 MAPK pathway (e.g., anisomycin, sorbitol, or cellular stress relevant to the disease model)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HSP27 (e.g., Ser82), anti-total HSP27, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of ARRY-371797 or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies against total HSP27 and a loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-HSP27 signal to the total HSP27 and loading control signals.

Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells with ARRY-371797 Start->Cell_Culture Stimulate Stimulate p38 MAPK Pathway Cell_Culture->Stimulate Lyse Cell Lysis and Protein Quantification Stimulate->Lyse SDS_PAGE SDS-PAGE and Protein Transfer Lyse->SDS_PAGE Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with Primary Antibody (p-HSP27) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Reprobe Strip and Re-probe for Total HSP27 & Loading Control Detect->Reprobe Analyze Quantify and Analyze Reprobe->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of HSP27 phosphorylation.

Conclusion

ARRY-371797 is a selective inhibitor of p38α MAPK that has been investigated for its therapeutic potential in LMNA-related dilated cardiomyopathy. Its mechanism of action is centered on the attenuation of the detrimental cellular responses triggered by the hyperactivation of the p38 MAPK pathway in cardiomyocytes. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiology and drug development. Further investigation into the broader cellular targets and long-term effects of p38 MAPK inhibition in the heart will continue to be a critical area of research.

References

Exploratory

Rationale for Targeting p38 Alpha Kinase in Genetic Cardiomyopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform (p38α), has emerged as a critical signaling node in th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform (p38α), has emerged as a critical signaling node in the pathophysiology of the heart. Activated by a myriad of cellular stressors, p38α orchestrates a complex network of responses that are deeply implicated in the progression of genetic cardiomyopathies. Its roles in promoting cardiac fibrosis, apoptosis, inflammation, and contractile dysfunction position it as a compelling therapeutic target. However, the rationale for its inhibition is nuanced, with conflicting reports on its role in cardiac hypertrophy and disappointing outcomes in broad clinical trials. This guide provides an in-depth technical overview of the core evidence supporting the targeting of p38α in genetic cardiomyopathies, detailing the underlying signaling pathways, key experimental data, and relevant methodologies to inform future research and drug development efforts.

The p38α Signaling Cascade: A Central Mediator of Cardiac Stress

The p38 MAPK family comprises four isoforms (α, β, γ, δ), with p38α being the most abundantly expressed and studied in the heart.[1] It functions as a serine/threonine kinase that is activated in response to proinflammatory cytokines and environmental stresses such as oxidative stress, osmotic shock, and mechanical overload.[2][3]

The canonical activation pathway involves a three-tiered kinase cascade. Stress signals activate MAP kinase kinase kinases (MAP3Ks) like ASK1 or TAK1, which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3][4] MKK3/6 then dually phosphorylate p38α on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Once active, p38α phosphorylates a host of downstream substrates, including other kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF2, MEF2C, and NFAT, thereby regulating gene expression and cellular processes central to cardiomyopathy progression.[5][6]

p38_Signaling_Pathway cluster_responses Stress Cardiac Stressors (Oxidative, Inflammatory, Mechanical) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK36 MKK3 / MKK6 MAP3K->MKK36 p38a p38α MKK36->p38a Downstream Downstream Effectors p38a->Downstream MK2 MK2 Downstream->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C, NFAT) Downstream->TranscriptionFactors CellularResponse Cellular Responses MK2->CellularResponse TranscriptionFactors->CellularResponse Fibrosis Fibrosis CellularResponse->Fibrosis Apoptosis Apoptosis CellularResponse->Apoptosis Inflammation Inflammation CellularResponse->Inflammation Dysfunction Contractile Dysfunction CellularResponse->Dysfunction

Caption: Canonical p38α MAPK signaling pathway in cardiomyocytes.

Rationale: The Role of p38α in Key Pathological Processes

The rationale for targeting p38α stems from its direct involvement in mediating the cellular hallmarks of genetic cardiomyopathies.

Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix, is a primary driver of myocardial stiffening and dysfunction. p38α is a potent pro-fibrotic mediator.[5]

  • Myofibroblast Differentiation: p38α is necessary for the transformation of cardiac fibroblasts into contractile, collagen-producing myofibroblasts.[5] Conditional deletion of p38α in myofibroblasts has been shown to block this differentiation and reduce fibrosis following ischemic injury.[5]

  • Pro-fibrotic Cytokine Production: The p38α pathway stimulates the expression of key pro-fibrotic cytokines. Activation of p38 signaling in cardiac fibroblasts leads to the activation of TGF-β signaling, a master regulator of fibrosis.[5] It also induces the production of TNF-α and IL-6, which are closely associated with adverse cardiac remodeling.[5]

Cardiomyocyte Apoptosis

Programmed cell death of cardiomyocytes contributes to wall thinning and cardiac dilation. Multiple studies have implicated p38α as a pro-apoptotic kinase in the heart.

  • Ischemia/Reperfusion Injury: In models of ischemic stress, p38α activation is a key step in triggering myocyte apoptosis.[3] Inhibition of p38 MAPK or expression of a dominant-negative p38α mutant has been shown to reduce apoptosis and be cardioprotective in this context.[3]

  • Isoform Specificity: The pro-apoptotic effects are largely attributed to the p38α isoform, whereas the p38β isoform has been suggested to be anti-apoptotic, highlighting the need for isoform-specific targeting.[6][7]

Inflammation

Chronic inflammation is a well-established component of heart failure progression. p38α is a central regulator of the inflammatory response.

  • Cytokine Expression: It plays a crucial role in the production of pro-inflammatory cytokines, which contribute to adverse remodeling.[5]

  • Anti-Inflammatory Effects of Inhibition: Treatment with p38 inhibitors has been shown to decrease pro-inflammatory cytokine production and reduce cardiac inflammation in response to injury.[5][8]

Contractile Dysfunction

Beyond structural remodeling, p38α activation has a direct negative impact on cardiomyocyte contractility.

  • Negative Inotropic Effect: Evidence indicates that p38 activation has an anti-inotropic (contractility-weakening) effect on cardiac muscle.[5]

  • Calcium Dysregulation: This effect may be mediated by desensitizing myofilaments to Ca²⁺ and altering the function of key calcium-handling proteins like the Na⁺/Ca²⁺ exchanger (NCX1) and SERCA2, which are critical for proper contraction and relaxation.[5][9]

The Complex Role in Cardiac Hypertrophy

The role of p38α in cardiac hypertrophy is controversial and represents a significant challenge in its therapeutic targeting.

  • Evidence for Pro-Hypertrophic Role: Early studies in cultured neonatal cardiomyocytes suggested that p38 activation was necessary for the hypertrophic response.[5][10]

  • Evidence for Anti-Hypertrophic Role: Conversely, multiple in vivo studies using transgenic mice with cardiac-specific inhibition of the p38 pathway (via dominant-negative mutants of p38α, MKK3, or MKK6) have shown that reducing p38α activity leads to a progressive and enhanced hypertrophic response.[4][10][11] This suggests an antagonistic role for p38α in the cardiac growth response in the adult heart. This paradoxical effect is believed to occur through the disinhibition of the pro-hypertrophic calcineurin-NFAT signaling pathway.[4][10][11]

Rationale_Diagram p38a p38α Activation Fibroblast Cardiac Fibroblasts p38a->Fibroblast Cardiomyocyte Cardiomyocytes p38a->Cardiomyocyte Target Therapeutic Target: p38α Inhibition Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Cytokines Pro-fibrotic Cytokines (TGF-β, IL-6) Fibroblast->Cytokines Fibrosis Cardiac Fibrosis Myofibroblast->Fibrosis Cytokines->Fibrosis Fibrosis->Target Apoptosis Apoptosis Cardiomyocyte->Apoptosis Inflammation Inflammation Cardiomyocyte->Inflammation Contractility Negative Inotropy (↓ Contractility) Cardiomyocyte->Contractility Apoptosis->Target Inflammation->Target Contractility->Target

Caption: Rationale for targeting p38α in cardiac pathology.

Evidence from Genetic Cardiomyopathy Models

Studies using models of specific genetic cardiomyopathies provide direct evidence for the therapeutic potential of p38α inhibition.

Dilated Cardiomyopathy (DCM) - Lamin A/C Mutations

Mutations in the LMNA gene, which encodes lamin A/C, are a common cause of DCM.

  • p38α Hyperactivation: p38α MAPK signaling is significantly hyperactivated in the hearts of both mice (LmnaH222P/H222P) and human patients with cardiomyopathy caused by LMNA mutations.[12]

  • Inhibitor Efficacy: Treatment of LmnaH222P/H222P mice with the p38α inhibitor ARRY-371797 attenuated the expression of natriuretic peptides (Nppa and NppB), which are markers of cardiac stress and LV dilation.[12] However, the inhibitor did not prevent the development of myocardial fibrosis in this model, suggesting it may impact specific aspects of the disease process.[12]

Adrenergic Receptor-Induced Cardiomyopathy

While not a primary genetic model, mice overexpressing β-adrenergic receptors develop a cardiomyopathy with features common to genetic forms.

  • β2-AR Cardiomyopathy: In mice overexpressing the β2-adrenergic receptor (β2-AR), inhibition of p38α rescued the decline in left ventricular ejection fraction (LVEF) and reduced both apoptosis and fibrosis.[13][14][15]

  • β1-AR Cardiomyopathy: Interestingly, p38α inhibition had no beneficial effect in a similar model of β1-AR-induced cardiomyopathy, indicating that the role of p38α is dependent on the specific upstream signaling pathway that is activated.[13][14][15]

Quantitative Data from Preclinical Models

The following table summarizes key findings from animal studies investigating the modulation of p38α in cardiac disease models.

Cardiomyopathy Model Animal Intervention Key Findings Reference
Pressure Overload (TAC) MouseCardiac-specific p38α knockoutNormal hypertrophic response, but developed cardiac dysfunction, dilatation, and increased apoptosis. Suggests p38α is critical for cardiomyocyte survival under stress.[2]
Pressure Overload, Ang II, Isoproterenol MouseCardiac-specific dominant-negative p38αEnhanced cardiac hypertrophy, progressive myopathy, and functional decompensation. Suggests p38α has an anti-hypertrophic function.[10][11]
Dilated Cardiomyopathy (LmnaH222P/H222P) Mousep38α inhibitor (ARRY-371797)Reduced expression of cardiac stress markers (Nppa, NppB); did not reduce collagen expression (fibrosis).[12]
β2-Adrenergic Receptor Overexpression MouseDominant-negative p38αRescued depressed LV Ejection Fraction; reduced apoptosis and fibrosis; did not reduce myocyte hypertrophy.[13][14]
β1-Adrenergic Receptor Overexpression MouseDominant-negative p38αNo rescue of cardiac dysfunction, apoptosis, or fibrosis.[13][14]
Isoproterenol-Induced Hypertrophy MouseFibroblast-specific p38α knockoutAttenuated cardiac hypertrophy and fibrosis.
Heart Failure (Hamster) Hamsterp38 inhibitor (SB203580)Reduced area of fibrosis and heart/body weight ratio; increased LV ejection fraction and contractility.[16]

Key Experimental Protocols

Reproducible and robust experimental methods are crucial for investigating the p38α pathway.

p38 MAPK Activity Assay (In Vitro Kinase Assay)

This assay directly measures the enzymatic activity of p38α immunoprecipitated from tissue or cell lysates.

  • Principle: Active p38α is captured from a lysate using a specific antibody. The captured kinase is then incubated with a known substrate (e.g., ATF2) and ATP. The amount of substrate phosphorylation is quantified, either through radioactive labeling or immunoblotting.

  • Methodology (Non-Radioactive):

    • Lysate Preparation: Lyse cells or homogenized tissue in a buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation (IP): Incubate 200-500 µg of protein lysate with an anti-p38α antibody overnight at 4°C. Add Protein A/G affinity beads (e.g., EZview Red Protein A Affinity Gel) and incubate for 1-2 hours to capture the antibody-kinase complex.

    • Washing: Pellet the beads by centrifugation and wash multiple times with IP buffer and then with kinase assay buffer to remove non-specific proteins.

    • Kinase Reaction: Resuspend the bead pellet in kinase assay buffer containing recombinant ATF2 substrate (1-2 µg) and ATP (e.g., 200 µM). Incubate at 30°C for 30 minutes.

    • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Detection: Analyze the supernatant by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2 (pThr71)). The signal intensity corresponds to p38α activity.

  • Alternative Protocol (Radioactive): The kinase reaction is performed using [γ-³²P]-ATP. After the reaction, the mixture is spotted onto P81 phosphocellulose paper. Unincorporated ATP is washed away with phosphoric acid, and the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

Generation of Cardiac-Specific p38α Knockout (CKO) Mice

The Cre-LoxP system is used to achieve tissue-specific gene deletion.

  • Principle: This method uses two transgenic mouse lines. One line expresses Cre recombinase, an enzyme that recognizes loxP sites, under the control of a tissue-specific promoter. The second line has the target gene (p38α, Mapk14) flanked by two loxP sites ("floxed"). When the lines are crossed, Cre recombinase is expressed only in the target tissue, where it excises the floxed gene segment, inactivating the gene.

  • Methodology:

    • Targeting Vector: A targeting construct is created where loxP sites are inserted into the introns flanking a critical exon of the Mapk14 gene (e.g., the exon encoding the ATP binding loop).[2] This construct is used to generate p38αflox/flox mice via homologous recombination in embryonic stem cells.

    • Cre-Expressing Line: The p38αflox/flox mice are crossed with a transgenic line expressing Cre recombinase under the control of the α-myosin heavy chain (α-MHC) promoter, which drives expression specifically in cardiomyocytes.[2]

    • Generation of CKO Mice: The resulting p38αflox/flox:α-MHCCre(+) offspring will have the p38α gene specifically deleted in the myocardium.[2]

    • Verification: Deletion is confirmed at the protein level by Western blotting of heart tissue lysates, which should show a significant reduction in p38α protein compared to control littermates.[2]

Animal Model of Myocardial Fibrosis (Pressure Overload)

Transverse Aortic Constriction (TAC) is a widely used surgical model to induce pressure overload, leading to cardiac hypertrophy and fibrosis.

  • Principle: Surgically narrowing the aorta increases the afterload on the left ventricle, forcing the heart to work harder. This sustained mechanical stress mimics conditions like hypertension and aortic stenosis, leading to a robust fibrotic and hypertrophic response.

  • Methodology:

    • Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

    • Surgical Procedure: Perform a thoracotomy to expose the aortic arch.

    • Constriction: Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the brachiocephalic and left common carotid arteries. Tie the ligature securely around the aorta and a needle of a specific gauge (e.g., 27-gauge).[17]

    • Needle Removal: Immediately withdraw the needle, leaving a constriction of a defined diameter.

    • Closure and Recovery: Close the chest cavity and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic ligature.

    • Analysis: After a period of weeks (typically 2-8 weeks), hearts are harvested for analysis. Fibrosis can be quantified histologically using stains like Masson's trichrome or Picrosirius red, or by measuring the expression of collagen genes (e.g., Col1a1) via qPCR.[17]

Experimental_Workflow cluster_treatment cluster_analysis Start Genetic Cardiomyopathy Animal Model (e.g., Lmna H222P/H222P) Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control Treatment->Vehicle Inhibitor p38α Inhibitor Treatment->Inhibitor Analysis Endpoint Analysis Vehicle->Analysis Inhibitor->Analysis Function Cardiac Function (Echocardiography) Analysis->Function Histology Histology (Fibrosis, Apoptosis) Analysis->Histology Molecular Molecular Analysis (Western Blot, qPCR) Analysis->Molecular Outcome Assessment of Efficacy Function->Outcome Histology->Outcome Molecular->Outcome

Caption: Workflow for testing a p38α inhibitor in a preclinical model.

Conclusion and Future Directions

The targeting of p38α kinase presents a compelling, albeit complex, therapeutic strategy for genetic cardiomyopathies. There is substantial evidence that p38α is a key driver of cardiac fibrosis, apoptosis, and inflammation—all critical components of disease progression.[3][5][16] Preclinical studies in relevant genetic models, such as those for lamin A/C-related DCM, have shown that inhibiting p38α can ameliorate key pathological markers.[12]

However, the field must proceed with caution. The paradoxical anti-hypertrophic role of p38α in the adult heart suggests that its inhibition could potentially exacerbate hypertrophy under certain conditions.[10][11] Furthermore, broad clinical trials of p38 inhibitors like losmapimod for acute coronary syndrome have failed to meet primary endpoints, highlighting the challenges of translating preclinical findings to human patients.[5][8]

Future success in targeting this pathway will likely depend on:

  • Isoform Specificity: Developing inhibitors that are highly specific for p38α, avoiding off-target effects and potentially deleterious inhibition of other isoforms like p38β.

  • Patient Stratification: Identifying patient populations and specific genetic cardiomyopathies where p38α hyperactivation is a primary driver of the disease.

  • Targeted Delivery: Exploring methods to deliver inhibitors specifically to cardiac tissue to maximize efficacy and minimize systemic side effects.

  • Downstream Targeting: Identifying the specific downstream substrates of p38α that are responsible for its pathological effects, which may offer more refined therapeutic targets.[18]

References

Protocols & Analytical Methods

Method

Application Note: Design and Protocol of the REALM-DCM Clinical Trial for ARRY-371797

Introduction Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM) is a rare, life-threatening genetic heart condition characterized by progressive heart failure.[1][2][3] The pathophysiology is linked to cellular s...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM) is a rare, life-threatening genetic heart condition characterized by progressive heart failure.[1][2][3] The pathophysiology is linked to cellular stress and the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to adverse cardiac remodeling, including cardiomyocyte apoptosis and hypertrophy.[1][4] ARRY-371797 (also known as PF-07265803) is an oral, selective inhibitor of p38α MAPK.[1][4][5] Following promising results in a Phase 2 trial where it was associated with improved functional capacity, the Phase 3 REALM-DCM study was initiated to rigorously evaluate its efficacy and safety.[1][4][6] This document details the clinical trial design and protocols of the REALM-DCM study.

Signaling Pathway of ARRY-371797

Mutations in the LMNA gene are believed to cause cellular stress, leading to the activation of the p38 MAPK signaling cascade. This activation contributes to the pathological changes seen in LMNA-related DCM. ARRY-371797 was developed to specifically inhibit p38α MAPK, thereby blocking the downstream signaling that promotes disease progression.

G cluster_0 cluster_1 cluster_2 LMNA LMNA Gene Mutation Stress Cellular Stress LMNA->Stress p38 p38 MAPK Activation Stress->p38 Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis Hypertrophy Cardiac Hypertrophy p38->Hypertrophy Contractility Decreased Contractility p38->Contractility ARRY371797 ARRY-371797 ARRY371797->p38

Figure 1: Proposed mechanism of ARRY-371797 in LMNA-related DCM.

REALM-DCM Clinical Trial Protocol

The "A Multinational, Randomized, Placebo-controlled Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation" (REALM-DCM) was a Phase 3 trial designed to assess the efficacy and safety of ARRY-371797.[1][4]

Study Design

The REALM-DCM trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][7] Patients were randomized to receive either ARRY-371797 or a placebo.[1] The study was terminated early after a planned interim analysis indicated futility.[1][2]

Patient Population & Methods

A total of 77 patients were enrolled between April 2018 and October 2022.[1][2] Participants were adults with symptomatic DCM confirmed to be caused by an LMNA gene mutation.

Table 1: Key Inclusion and Exclusion Criteria for the REALM-DCM Study

Criteria Description
Inclusion
Age ≥18 years.[1][8]
Diagnosis Symptomatic LMNA-related DCM with Left Ventricular Ejection Fraction (LVEF) ≤50%.[1][2]
Genetic Confirmation Confirmed LMNA variant categorized as pathogenic, likely pathogenic, or of uncertain significance with a highly suggestive phenotype.[1][9]
Symptoms New York Heart Association (NYHA) functional class II/III symptoms, stable for at least 3 months.[1][2]
Functional Capacity Reduced 6-minute walk test (6MWT) distance (>100 to ≤450 meters at screening).[1][8]
Device Therapy Implantable cardioverter-defibrillator (ICD) implanted at least 4 weeks before the study intervention.[1][2]
Medical Therapy Stable, guideline-directed medical and device therapy.[1]
Exclusion
Advanced HF Patients receiving continuous intravenous inotrope infusion, with a ventricular assist device, or with a prior heart transplant.[7][9]

| Imminent Transplant | Patients listed for cardiac transplantation likely to occur within 6 months.[7][9] |

Experimental Workflow

Eligible patients underwent screening, followed by randomization to one of the two treatment arms. The treatment period for the primary analysis was 24 weeks, with several assessments conducted at specified intervals.

Figure 2: Experimental workflow of the REALM-DCM study.

Treatment Protocol

Patients were randomized to receive either ARRY-371797 at a dose of 400 mg twice daily or a matching placebo.[1][2] This dosage was selected based on preliminary efficacy and safety data from the Phase 2 study.[7]

Endpoint Assessment Protocols

Efficacy and quality of life were measured using standardized clinical and patient-reported outcomes.

  • Primary Endpoint: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[1][2][5] The 6MWT is a standardized assessment of functional capacity where patients are instructed to walk as far as possible in six minutes along a flat, unobstructed corridor.

  • Secondary Endpoints:

    • Kansas City Cardiomyomyopathy Questionnaire (KCCQ): This patient-reported survey measures the impact of cardiomyopathy on quality of life, including physical limitations and symptom frequency.[1][2] The change from baseline in the physical limitation and total symptom scores at week 24 were key secondary outcomes.

    • NT-proBNP Concentration: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a blood biomarker used to assess heart stress. The change from baseline in NT-proBNP levels was measured at week 24.[1][2]

    • Composite Outcome: Time to a composite of worsening heart failure or all-cause mortality was also evaluated.[2]

Results of the REALM-DCM Study

The trial enrolled 77 patients, with 40 receiving ARRY-371797 and 37 receiving a placebo.[1][2]

Table 2: Baseline Patient Demographics and Characteristics

Characteristic ARRY-371797 (n=40) Placebo (n=37)
Age (years), Median 51 51
LMNA Variant Type
Missense 56% (n=22/39) 53% (n=19/36)
Non-missense 44% (n=17/39) 47% (n=17/36)
Atrial Fibrillation 58% (n=23) 62% (n=23)

Data derived from a subset of patients with available genetic data.[1]

Efficacy Outcomes

The REALM-DCM study did not meet its primary or secondary endpoints.[1] No statistically significant differences were observed between the ARRY-371797 and placebo groups in the change from baseline at week 24 for any of the measured outcomes.[1][2]

Table 3: Primary and Secondary Efficacy Endpoints at Week 24

Endpoint Median Difference (95% CI) P-value
6-Minute Walk Test Distance 4.9 m (-24.2 to 34.1) 0.82
KCCQ-Physical Limitation Score 2.4 (-6.4 to 11.2) 0.54
KCCQ-Total Symptom Score 5.3 (-4.3 to 14.9) 0.48
NT-proBNP Concentration (pg/mL) -339.4 (-1131.6 to 452.7) 0.17

CI: Confidence Interval; KCCQ: Kansas City Cardiomyopathy Questionnaire.[1][2]

The composite outcome of worsening heart failure or all-cause mortality was also similar between the two groups (Hazard Ratio, 0.43; P=0.23).[2] No new safety concerns were identified during the trial.[2]

The Phase 3 REALM-DCM trial was the first randomized, controlled study of a potential disease-modifying therapy specifically for patients with LMNA-related DCM.[1] Despite a strong mechanistic rationale and promising Phase 2 data, the study was terminated due to futility, as ARRY-371797 did not demonstrate a significant clinical benefit over placebo.[1][2] The findings highlight the challenges in developing therapies for rare genetic cardiomyopathies and underscore the continuing unmet medical need for effective treatments in this patient population.[2][10]

References

Application

Application Notes and Protocols for ARRY-371797 Clinical Trials

Audience: Researchers, scientists, and drug development professionals. Introduction ARRY-371797 (also known as PF-07265803) is an orally administered, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) al...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARRY-371797 (also known as PF-07265803) is an orally administered, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. It was investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and progressive genetic heart disease. Clinical trials for ARRY-371797 have evaluated its efficacy and safety through a series of primary and secondary endpoints designed to measure functional capacity, cardiac biomarkers, and patient-reported outcomes. This document details these endpoints and the protocols used for their assessment.

Signaling Pathway of ARRY-371797

Mutations in the LMNA gene can lead to cellular stress and activation of the p38 MAPK signaling pathway, contributing to the pathophysiology of DCM. ARRY-371797 is designed to selectively inhibit p38α MAPK, thereby mitigating its downstream effects.[1][2]

ARRY371797_Pathway cluster_stress Cellular Stress cluster_mapk p38 MAPK Pathway cluster_effects Pathophysiological Effects LMNA Mutation LMNA Mutation p38_alpha_MAPK p38α MAPK LMNA Mutation->p38_alpha_MAPK Activates Downstream_Effectors Downstream Effectors (e.g., ATF2, HSP27) p38_alpha_MAPK->Downstream_Effectors Phosphorylates Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis Downstream_Effectors->Cardiomyocyte_Apoptosis Inflammation Inflammation Downstream_Effectors->Inflammation Cardiac_Fibrosis Cardiac Fibrosis Downstream_Effectors->Cardiac_Fibrosis ARRY-371797 ARRY-371797 ARRY-371797->p38_alpha_MAPK Inhibits

Figure 1: ARRY-371797 Mechanism of Action.

Primary and Secondary Endpoints in Clinical Trials

The clinical development of ARRY-371797 for LMNA-related DCM involved Phase 2 and Phase 3 (REALM-DCM) studies.[3][4][5] The primary and secondary endpoints were designed to assess the clinical benefit of the drug.

Primary Endpoint

The primary endpoint in the clinical trials was the change from baseline in the 6-minute walk test (6MWT) distance.[3][6][7] This endpoint was selected to measure improvement in the patient's functional capacity.

  • Phase 2 Trial: Change from baseline in 6MWT distance at 12 weeks .[3][6][7]

  • Phase 3 Trial (REALM-DCM): Change from baseline in 6MWT distance at 24 weeks .[4][5]

Secondary Endpoints

A variety of secondary endpoints were utilized to provide a broader understanding of the drug's efficacy:

  • Change in 6-minute walk test (6MWT) distance: Assessed at various time points throughout the trials.[6][8]

  • N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration: A biomarker for heart failure severity.[3][6][7]

  • Left Ventricular Ejection Fraction (LVEF): A measure of cardiac function.[3][6]

  • Kansas City Cardiomyopathy Questionnaire (KCCQ): A patient-reported outcome to assess quality of life, with specific domains including Physical Limitation and Total Symptom Score.[3][6][8]

Data from Clinical Trials

The following tables summarize the key quantitative data from the ARRY-371797 clinical trials.

Table 1: Phase 2 Trial Results (at 12 weeks)
EndpointBaseline (Median)Change from Baseline (Mean)p-value
6-Minute Walk Test (6MWT) Distance314 m+69 m≤0.05
NT-proBNP Concentration1409 pg/mL-561 pg/mL (Median Change)Not Reported

Data from the two dose groups (100 mg and 400 mg twice daily) were combined.[3][6]

Table 2: Phase 3 Trial (REALM-DCM) Results (at 24 weeks)

The REALM-DCM trial was terminated due to futility based on a planned interim analysis. No significant differences were observed between the ARRY-371797 and placebo groups.[5][9]

EndpointMedian Difference between ARRY-371797 and Placebo95% Confidence Intervalp-value
6-Minute Walk Test (6MWT) Distance4.9 m-24.2 to 34.10.82
KCCQ - Physical Limitation Score2.4-6.4 to 11.20.54
KCCQ - Total Symptom Score5.3-4.3 to 14.90.48
NT-proBNP Concentration-339.4 pg/mL-1131.6 to 452.70.17

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity.

Protocol:

  • Patient Preparation: Patients are instructed to wear comfortable clothing and shoes. They should take their usual medications.

  • Test Environment: The test is conducted on a flat, hard surface with a minimum length of 30 meters. The course is marked at regular intervals.

  • Instructions: The patient is instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.

  • Monitoring: A trained technician or healthcare professional monitors the patient for any adverse events and records the total distance walked in 6 minutes.

SixMWT_Workflow cluster_pre Pre-Test cluster_test Test Execution cluster_post Post-Test Patient_Prep Patient Preparation (Comfortable attire, usual medication) Instructions Provide Instructions (Walk as far as possible in 6 mins) Patient_Prep->Instructions Environment_Setup Test Environment Setup (30m flat, marked course) Environment_Setup->Instructions Start_Test Start 6-Minute Timer Instructions->Start_Test Patient_Walks Patient Walks Start_Test->Patient_Walks Monitor_Patient Monitor for Adverse Events Patient_Walks->Monitor_Patient Stop_Test Stop at 6 Minutes Patient_Walks->Stop_Test Measure_Distance Measure Total Distance Walked Stop_Test->Measure_Distance Record_Data Record Data Measure_Distance->Record_Data

References

Method

Application Notes and Protocols: Use of the 6-Minute Walk Test as an Outcome Measure for ARRY-371797

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of the 6-Minute Walk Test (6MWT) as a critical outcome measure in clinical trials for AR...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 6-Minute Walk Test (6MWT) as a critical outcome measure in clinical trials for ARRY-371797, an investigational selective p38 mitogen-activated protein kinase (MAPK) inhibitor for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).

Introduction to ARRY-371797 and LMNA-Related DCM

LMNA-related dilated cardiomyopathy is a rare, genetic form of heart failure with a high degree of unmet medical need.[1][2] The underlying pathology is linked to mutations in the LMNA gene, which encodes for lamin A/C proteins, crucial for the structural integrity of the cell nucleus. These mutations can lead to cellular stress and the hyperactivation of the p38 MAPK signaling pathway.[1] Downstream effects of p38 MAPK activation include increased cardiomyocyte apoptosis and hypertrophy, reduced contractility, and a rise in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP).[2][3]

ARRY-371797 (also known as PF-07265803) is a potent, oral small-molecule inhibitor of p38α MAPK.[4][5] By targeting this pathway, ARRY-371797 was hypothesized to mitigate the downstream cellular damage in LMNA-related DCM.[1]

The 6-Minute Walk Test (6MWT) as a Primary Endpoint

The 6MWT is a well-established, non-invasive, and patient-centric assessment of functional capacity.[6] It measures the distance a patient can walk on a flat, hard surface in six minutes and is reflective of their ability to perform daily activities.[6] In the clinical development of ARRY-371797, the 6MWT was selected as a primary endpoint to evaluate the potential of the drug to improve the functional capacity of patients with LMNA-related DCM.[2][7][8]

Summary of Clinical Trial Data

The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of ARRY-371797, with a focus on the 6MWT outcomes.

Table 1: Phase 2 Open-Label Study (NCT02057341) - Patient Baseline Characteristics [2][7]

CharacteristicValue (N=12)
Mean Age (years)50
Sex (Male/Female)7/5
NYHA Class II/IIIA12
Mean LVEF (%)39
Median Baseline 6MWT Distance (meters)314 (range: 246-412)
Median Baseline NT-proBNP (pg/mL)1409

Table 2: Phase 2 Open-Label Study (NCT02057341) - Key Outcomes at 12 Weeks [2][7][8]

Outcome MeasureResult
Primary Endpoint: Change in 6MWT Distance Mean increase of 69 meters (80% CI: 39-100 m)
Median increase of 47 meters
Secondary Endpoint: Change in NT-proBNP Median concentration declined to 848 pg/mL
Secondary Endpoint: Change in LVEF Stable

Table 3: Phase 3 REALM-DCM Randomized, Placebo-Controlled Study (NCT03439514) - Change from Baseline at Week 24 [1]

Outcome MeasureARRY-371797 (n=40)Placebo (n=37)Median Difference (95% CI)P-value
Primary Endpoint: 6MWT Distance (meters) --4.9 (-24.2 to 34.1)0.82
Secondary Endpoint: KCCQ-PLS --2.4 (-6.4 to 11.2)0.54
Secondary Endpoint: KCCQ-TSS --5.3 (-4.3 to 14.9)0.48
Secondary Endpoint: NT-proBNP (pg/mL) ---339.4 (-1131.6 to 452.7)0.17

KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score.

The Phase 2 study suggested a potential improvement in functional capacity as measured by the 6MWT.[2][7][8] However, the larger, placebo-controlled Phase 3 REALM-DCM trial was terminated for futility after a planned interim analysis, as it did not show a significant difference in the change in 6MWT distance between the ARRY-371797 and placebo groups at 24 weeks.[1]

Experimental Protocols

ARRY-371797 Administration (Based on Clinical Trials)
  • Dosage: In the Phase 2 trial, patients received either 100 mg or 400 mg of ARRY-371797 twice daily.[2][7] The Phase 3 trial utilized a dose of 400 mg twice daily.[1]

  • Administration: Oral.

  • Duration: The Phase 2 study had a 48-week treatment period, with the primary endpoint assessed at 12 weeks.[2][7] The Phase 3 study was designed for a 24-week double-blind treatment period.

Standardized Protocol for the 6-Minute Walk Test (Based on ATS Guidelines)

The following is a detailed protocol for conducting the 6MWT, adapted from the American Thoracic Society (ATS) guidelines to ensure standardization and reproducibility in a clinical trial setting.

1. Test Environment and Equipment:

  • Location: A flat, straight, enclosed corridor with a hard surface, at least 30 meters (approximately 100 feet) in length, should be used.[1] The corridor should have minimal traffic.

  • Markings: The length of the corridor should be marked every 3 meters. The turnaround points should be clearly marked with cones.

  • Equipment:

    • Stopwatch or countdown timer

    • Mechanical lap counter

    • Two cones to mark the turnaround points

    • A chair that can be easily moved along the walking course

    • Clipboard with data collection sheets

    • Pulse oximeter

    • Sphygmomanometer

    • Borg Dyspnea Scale

    • Access to an oxygen source, telephone, and an automated external defibrillator (AED) for safety.

2. Patient Preparation:

  • Patients should wear comfortable clothing and appropriate walking shoes.

  • Any usual walking aids (e.g., cane, walker) should be used during the test.

  • The patient's standard medical regimen should be continued.

  • A light meal is permissible before the test.

  • Patients should avoid vigorous exercise for at least two hours prior to the test.

3. Test Procedure:

  • Pre-Test Assessment:

    • The patient should sit and rest in a chair for at least 10 minutes before the test begins.

    • Measure and record baseline heart rate, blood pressure, and oxygen saturation (SpO2).

    • Assess baseline dyspnea using the Borg scale.

  • Patient Instructions:

    • Use standardized instructions. A sample script is as follows: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You will probably get out of breath or become exhausted. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but please resume walking as soon as you are able. Now I’m going to set the timer for 6 minutes. When I say ‘go,’ I want you to start walking."

  • During the Test:

    • Start the timer and have the patient begin walking.

    • Do not walk with the patient.

    • Provide standardized encouragement at specific intervals:

      • After 1 minute: "You are doing well. You have 5 minutes to go."

      • After 2 minutes: "Keep up the good work. You have 4 minutes to go."

      • After 3 minutes: "You are doing well. You are halfway done."

      • After 4 minutes: "Keep up the good work. You have only 2 minutes left."

      • After 5 minutes: "You are doing well. You have only 1 minute to go."

    • If the patient stops, allow them to rest, but keep the timer running. Encourage them to resume walking when they feel able.

    • Record the number of laps and the distance of the final partial lap.

  • Post-Test Assessment:

    • At the end of 6 minutes, instruct the patient to stop.

    • Immediately measure and record post-test heart rate, blood pressure, SpO2, and the Borg dyspnea score.

    • Calculate the total distance walked to the nearest meter.

4. Safety Considerations:

  • Contraindications: Absolute contraindications include unstable angina and myocardial infarction within the previous month. Relative contraindications include a resting heart rate over 120 bpm, systolic blood pressure over 180 mmHg, or diastolic blood pressure over 100 mmHg.

  • Reasons for Stopping the Test: Immediately stop the test for chest pain, intolerable dyspnea, leg cramps, staggering, excessive diaphoresis, or a pale or ashen appearance.

Visualizations

p38 MAPK Signaling Pathway in LMNA-Related DCM

p38_MAPK_Pathway cluster_stress Cellular Stressors cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects LMNA Mutation LMNA Mutation MAP3K MAPKKK (e.g., ASK1, TAK1) LMNA Mutation->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors ARRY371797 ARRY-371797 ARRY371797->p38 CellularResponse Cellular Responses TranscriptionFactors->CellularResponse Cardiomyopathy Cardiomyopathy (Apoptosis, Hypertrophy, Decreased Contractility) CellularResponse->Cardiomyopathy

Caption: p38 MAPK signaling pathway in LMNA-related DCM and the inhibitory action of ARRY-371797.

Experimental Workflow for a Clinical Trial Utilizing the 6MWT

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis InclusionCriteria Inclusion Criteria Met (LMNA Mutation, NYHA Class II-III, etc.) InformedConsent Informed Consent InclusionCriteria->InformedConsent Enrollment Patient Enrollment InformedConsent->Enrollment Baseline6MWT Baseline 6MWT Enrollment->Baseline6MWT BaselineVitals Baseline Vitals & Biomarkers (LVEF, NT-proBNP) Enrollment->BaselineVitals Randomization Randomization Baseline6MWT->Randomization BaselineVitals->Randomization TreatmentArm ARRY-371797 (e.g., 400mg BID) Randomization->TreatmentArm PlaceboArm Placebo Randomization->PlaceboArm Followup6MWT Follow-up 6MWT (e.g., Week 12, Week 24) TreatmentArm->Followup6MWT FollowupVitals Follow-up Vitals & Biomarkers TreatmentArm->FollowupVitals PlaceboArm->Followup6MWT PlaceboArm->FollowupVitals DataAnalysis Data Analysis (Change from Baseline in 6MWT) Followup6MWT->DataAnalysis FollowupVitals->DataAnalysis

Caption: A generalized workflow for a clinical trial of ARRY-371797 using the 6MWT as a primary endpoint.

References

Application

Application Notes and Protocols for Echocardiographic Assessments in ARRY-371797 Clinical Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the echocardiographic assessments conducted during the clinical evaluation of ARRY-371797 (also known...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the echocardiographic assessments conducted during the clinical evaluation of ARRY-371797 (also known as PF-07265803), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM). The information is compiled from published data on the Phase 2 and Phase 3 (REALM-DCM) clinical trials.

Introduction to ARRY-371797 and its Mechanism of Action

ARRY-371797 is an orally administered small molecule that selectively inhibits p38α MAPK.[1][2] In the context of LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[1] This aberrant signaling is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of brain natriuretic peptide.[1] By inhibiting p38α MAPK, ARRY-371797 was hypothesized to mitigate these detrimental cardiac effects.

Echocardiographic Assessments in Clinical Trials

Echocardiography served as a key non-invasive imaging modality in the ARRY-371797 clinical trials to assess cardiac structure and function. The primary echocardiographic endpoint was the measurement of Left Ventricular Ejection Fraction (LVEF) to monitor the effect of the treatment on cardiac systolic function.

Quantitative Data Summary

The following table summarizes the key echocardiographic findings from the Phase 2 clinical study of ARRY-371797. In the subsequent Phase 3 REALM-DCM trial, no significant differences were observed between the ARRY-371797 and placebo groups for all outcomes at week 24, leading to the trial's termination for futility.

ParameterTimepointMean Value (SD)Number of Patients (n)Study
Left Ventricular Ejection Fraction (LVEF)Baseline39% (13)10Phase 2
Left Ventricular Ejection Fraction (LVEF)Week 4839% (9)7Phase 2

Data from the Phase 2 study showed that mean LVEF remained stable over the 48-week treatment period.

Experimental Protocols

While the specific, detailed echocardiography protocol from the ARRY-371797 clinical trials is not publicly available, the following represents a standard, comprehensive protocol for echocardiographic assessment in clinical trials for dilated cardiomyopathy, based on guidelines from the American Society of Echocardiography and the British Society of Echocardiography.

Protocol: Standard Echocardiographic Assessment in Dilated Cardiomyopathy Clinical Trials

1. Patient Preparation:

  • Patients should rest for at least 10 minutes before the examination.

  • A standard 12-lead electrocardiogram (ECG) should be performed and the results made available to the sonographer.

  • Height and weight should be recorded for body surface area (BSA) calculation.

2. Imaging Acquisition:

  • Instrumentation: A commercially available ultrasound system with 2D, M-mode, pulsed-wave, continuous-wave, and color Doppler capabilities should be used.

  • Transducer: A 2.5-5.0 MHz phased-array transducer is typically used for adult transthoracic echocardiography (TTE).

  • Standard Views: A comprehensive set of standard TTE views should be acquired, including:

    • Parasternal long-axis (PLAX)

    • Parasternal short-axis (PSAX) at the levels of the aortic valve, mitral valve, and papillary muscles.

    • Apical four-chamber (A4C)

    • Apical five-chamber (A5C)

    • Apical two-chamber (A2C)

    • Apical three-chamber (A3C)

    • Subcostal views

    • Suprasternal notch view

  • Image Optimization: Gain, compression, and time-gain compensation should be optimized to ensure clear endocardial border definition.

3. Echocardiographic Measurements:

  • Left Ventricular Dimensions and Wall Thickness:

    • M-mode or 2D measurements of the interventricular septum (IVS) and posterior wall (PW) thickness at end-diastole.

    • LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Left Ventricular Volumes and Ejection Fraction:

    • Primary Method: Biplane method of disks (modified Simpson's rule) from the apical four- and two-chamber views to determine LV end-diastolic volume (LVEDV) and LV end-systolic volume (LVESV).

    • LVEF is calculated as: (LVEDV - LVESV) / LVEDV * 100%.

    • All volumes should be indexed to body surface area (BSA).

  • Diastolic Function Assessment:

    • Pulsed-wave Doppler of mitral inflow to measure E and A wave velocities, E/A ratio, and deceleration time.

    • Tissue Doppler imaging (TDI) of the septal and lateral mitral annulus to measure e' velocities.

    • Calculation of the E/e' ratio.

    • Left atrial volume index (LAVI) should be calculated using the biplane area-length method.

  • Right Ventricular Size and Function:

    • RV dimensions measured from the apical four-chamber view.

    • Tricuspid annular plane systolic excursion (TAPSE).

    • Pulsed-wave TDI of the lateral tricuspid annulus to measure S' velocity.

    • RV fractional area change (FAC).

  • Valvular Assessment:

    • Color and spectral Doppler interrogation of all cardiac valves to assess for regurgitation and/or stenosis.

4. Data Analysis and Quality Control:

  • All measurements should be performed in triplicate and averaged.

  • For clinical trials, a central core laboratory is often employed for standardized analysis of all echocardiographic data to reduce inter-observer variability.

  • Sonographers and interpreting physicians should be blinded to treatment allocation.

Visualizations

p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects LMNA_mutation LMNA Mutation Cellular_Stress Cellular Stress LMNA_mutation->Cellular_Stress ASK1 ASK1 Cellular_Stress->ASK1 TAK1 TAK1 Cellular_Stress->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 p38_alpha p38α MKK3_6->p38_alpha Apoptosis Cardiomyocyte Apoptosis p38_alpha->Apoptosis Hypertrophy Cardiomyocyte Hypertrophy p38_alpha->Hypertrophy Contractility Decreased Contractility p38_alpha->Contractility BNP Increased BNP Expression p38_alpha->BNP ARRY_371797 ARRY-371797 ARRY_371797->p38_alpha

Caption: p38 MAPK signaling pathway in LMNA-related DCM and the inhibitory action of ARRY-371797.

Experimental Workflow for Echocardiographic Assessment

Echocardiography_Workflow Patient_Recruitment Patient Recruitment (LMNA-related DCM) Baseline_Assessment Baseline Echocardiogram Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm ARRY-371797 Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up_Echos Follow-up Echocardiograms (e.g., Week 12, 24, 48) Treatment_Arm->Follow_up_Echos Placebo_Arm->Follow_up_Echos Data_Analysis Central Core Lab Data Analysis Follow_up_Echos->Data_Analysis Results Evaluation of LVEF and other parameters Data_Analysis->Results

Caption: A typical experimental workflow for echocardiographic assessments in a clinical trial.

References

Method

Protocols for Assessing the Safety and Tolerability of ARRY-371797

For Researchers, Scientists, and Drug Development Professionals Application Notes ARRY-371797 (also known as PF-07265803) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kina...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ARRY-371797 (also known as PF-07265803) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][3][4] The rationale for this therapeutic approach is based on preclinical evidence that mutations in LMNA lead to activation of the p38 MAPK pathway, which in turn contributes to cardiomyocyte apoptosis, hypertrophy, and inflammation, key pathological features of LMNA-related DCM.[5][6][7][8]

The safety and tolerability of ARRY-371797 have been evaluated in both preclinical studies and clinical trials. Preclinical toxicology studies indicated that the compound was well-tolerated.[9] Clinical evaluation in patients with LMNA-related DCM has provided further insight into its safety profile in a human population. While a Phase 3 trial (REALM-DCM) was ultimately terminated due to futility as it was unlikely to meet its primary endpoint, the decision was not based on safety concerns.[3][10] This document provides a detailed overview of the protocols and methodologies for assessing the safety and tolerability of ARRY-371797, drawing from publicly available clinical trial data and standard preclinical safety assessment guidelines for kinase inhibitors.

Preclinical Safety and Tolerability Assessment Protocols

Standard preclinical safety evaluation for a small molecule inhibitor like ARRY-371797 follows international guidelines (e.g., ICH M3(R2)) and encompasses a range of in vitro and in vivo studies to identify potential toxicities before human administration.

Experimental Protocol: In Vitro Cardiotoxicity Assessment

Objective: To assess the direct effects of ARRY-371797 on cardiomyocyte function and viability.

Methodology:

  • Cell Culture:

    • Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a clinically relevant in vitro model.[11][12][13]

    • Culture hiPSC-CMs according to established protocols to form a spontaneously beating syncytium.

  • Electrophysiology Assessment (Microelectrode Array - MEA): [11]

    • Plate hiPSC-CMs on MEA plates.

    • After a stabilization period, record baseline electrophysiological parameters, including field potential duration (FPD), spike amplitude, and beat rate.

    • Apply increasing concentrations of ARRY-371797 to the cells.

    • Record changes in electrophysiological parameters at multiple time points to assess for proarrhythmic potential.

  • Cytotoxicity and Apoptosis Assays: [11]

    • Treat hiPSC-CMs with a range of ARRY-371797 concentrations for 24-72 hours.

    • Assess cell viability using assays such as the MTT or LDH release assay.

    • Evaluate apoptosis by measuring caspase-3/7 activity or using TUNEL staining.

  • Structural and Functional Toxicity Assays: [11]

    • Assess mitochondrial membrane potential using fluorescent dyes (e.g., TMRM).

    • Measure cellular ATP levels to evaluate metabolic effects.

    • Quantify reactive oxygen species (ROS) production to assess oxidative stress.

Experimental Protocol: In Vivo Rodent Model of Dilated Cardiomyopathy

Objective: To evaluate the systemic safety and tolerability of ARRY-371797 in a relevant animal model of dilated cardiomyopathy.

Methodology:

  • Animal Model:

    • Utilize a genetically engineered mouse model with a relevant Lmna mutation or a pharmacologically induced model of DCM (e.g., isoproterenol and 5-fluorouracil administration).[14][15]

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Administer ARRY-371797 or vehicle control orally once or twice daily for a predetermined duration (e.g., 4-12 weeks).

    • Include multiple dose groups to assess dose-dependent effects.

  • Safety and Tolerability Monitoring:

    • Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in appearance, behavior, and activity levels.

    • Body Weight: Measure body weight at least twice weekly.

    • Cardiovascular Monitoring: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, ventricular dimensions). Electrocardiogram (ECG) monitoring can also be conducted to evaluate cardiac electrical activity.

    • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis, including markers of liver and kidney function.

    • Histopathology: At the termination of the study, perform a comprehensive necropsy and collect major organs for histopathological examination by a board-certified veterinary pathologist. Pay special attention to the heart for signs of hypertrophy, fibrosis, and inflammation.

Clinical Safety and Tolerability Assessment Protocols

The clinical safety and tolerability of ARRY-371797 were assessed in Phase 2 and Phase 3 clinical trials involving patients with symptomatic DCM due to an LMNA mutation.[2][3][4][16]

Experimental Protocol: Clinical Trial Safety Monitoring

Objective: To monitor and evaluate the safety and tolerability of ARRY-371797 in human subjects.

Methodology:

  • Patient Population:

    • Enroll patients with a confirmed pathogenic or likely pathogenic LMNA mutation and symptomatic DCM.[10]

  • Study Design:

    • Conduct a randomized, double-blind, placebo-controlled trial.[4]

    • Administer ARRY-371797 orally at specified doses (e.g., 100 mg or 400 mg twice daily).[2][17]

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: Record all AEs, regardless of their perceived relationship to the study drug, at each study visit. AEs are graded for severity and assessed for causality by the investigator.[1]

    • Physical Examinations: Perform a complete physical examination at baseline and at specified intervals throughout the study.

    • Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each study visit.

    • 12-Lead Electrocardiograms (ECGs): Obtain ECGs at baseline and at regular intervals to monitor for any changes in cardiac conduction or rhythm.

    • Laboratory Safety Tests: Collect blood and urine samples at specified time points for routine hematology, clinical chemistry (including liver and renal function tests), and urinalysis.

    • Echocardiography: Perform echocardiograms at baseline and periodically during the study to monitor cardiac structure and function.[2]

Data Presentation

Table 1: Summary of Adverse Events in the Phase 2 Study of ARRY-371797[2][16]
Adverse Event CategoryARRY-371797 (N=12)
Any Adverse Event Data not specified in a table format, but most AEs were reported as mild.
Serious Adverse Events One patient discontinued due to a study drug-related AE.
Drug-Related Adverse Events Most AEs were considered mild.
Deaths No deaths were reported in the Phase 2 study.

Note: The provided search results for the Phase 2 study state that most adverse events were mild and that one patient discontinued due to a drug-related adverse event, but a detailed tabular summary of all AEs was not available.

Table 2: Safety Findings in the REALM-DCM Phase 3 Study[3][4]
Safety OutcomeARRY-371797 (n=40)Placebo (n=37)
Worsening Heart Failure or All-Cause Mortality (Hazard Ratio) 0.43 (95% CI, 0.11-1.74)-
Overall Survival (Hazard Ratio) 1.19 (95% CI, 0.23-6.02)-
New Safety Findings None observedNone observed

Note: The Phase 3 study was terminated for futility, but no new safety concerns were identified.[3][4]

Visualizations

Signaling Pathway of p38 MAPK in Cardiomyocytes

p38_MAPK_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects LMNA Mutation LMNA Mutation MKK3_6 MKK3/6 LMNA Mutation->MKK3_6 Mechanical Stress Mechanical Stress Mechanical Stress->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38a p38α MKK3_6->p38a Hypertrophy Hypertrophy p38a->Hypertrophy Apoptosis Apoptosis p38a->Apoptosis Inflammation Inflammation p38a->Inflammation ARRY371797 ARRY-371797 ARRY371797->p38a Inhibition

Caption: p38 MAPK signaling cascade in cardiomyocytes.

Experimental Workflow for Preclinical In Vivo Safety Assessment

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Animal_Model Select Animal Model (e.g., Lmna mouse) Dose_Groups Establish Dose Groups (Vehicle, Low, Mid, High) Animal_Model->Dose_Groups Drug_Admin Daily Oral Gavage (e.g., 4-12 weeks) Dose_Groups->Drug_Admin Clinical_Obs Daily Clinical Observations Drug_Admin->Clinical_Obs Body_Weight Weekly Body Weight Drug_Admin->Body_Weight Echo_ECG Periodic Echocardiography/ECG Drug_Admin->Echo_ECG Blood_Collection Blood Collection (Hematology & Chemistry) Drug_Admin->Blood_Collection Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: Workflow for in vivo preclinical safety studies.

Logical Relationship of Clinical Safety Data Collection

Clinical_Safety_Data cluster_assessments Ongoing Safety Assessments Patient_Enrollment Patient Enrollment (LMNA-DCM Diagnosis) Randomization Randomization (ARRY-371797 vs. Placebo) Patient_Enrollment->Randomization AE_Monitoring Adverse Event Monitoring Randomization->AE_Monitoring Vital_Signs Vital Signs Randomization->Vital_Signs ECGs 12-Lead ECGs Randomization->ECGs Lab_Tests Laboratory Safety Tests Randomization->Lab_Tests Data_Analysis Safety Data Analysis AE_Monitoring->Data_Analysis Vital_Signs->Data_Analysis ECGs->Data_Analysis Lab_Tests->Data_Analysis

Caption: Clinical trial safety data collection logic.

References

Application

Statistical Analysis Plan for the REALM-DCM Trial: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the statistical analysis plan for the Phase 3 REALM-DCM trial, which investigated the efficacy and safety...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the statistical analysis plan for the Phase 3 REALM-DCM trial, which investigated the efficacy and safety of ARRY-371797 (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a Lamin A/C (LMNA) gene mutation. The trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][3] Although the trial was terminated early for futility, the planned statistical approach and methodologies offer valuable insights for future clinical trial design in rare genetic cardiomyopathies.[1][4]

Trial Design and Objectives

The REALM-DCM trial was designed to evaluate the efficacy and safety of ARRY-371797, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in patients with symptomatic LMNA-related DCM.[3][5][6] The study aimed to assess the potential of this novel therapeutic approach to improve functional capacity in this patient population.[7]

Participants were randomized to receive either ARRY-371797 or a placebo in addition to their standard heart failure therapy.[3][5] The trial included a 24-week double-blind treatment period, followed by an open-label extension phase.[7]

Endpoints

The trial's endpoints were designed to provide a comprehensive assessment of the treatment's effect on functional capacity, patient-reported outcomes, and cardiac biomarkers.

Primary Endpoint

The primary efficacy endpoint of the REALM-DCM trial was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[3][4][7] The 6MWT is a widely used and validated measure of functional exercise capacity in patients with heart failure.

Secondary Endpoints

The secondary endpoints were selected to evaluate the treatment's impact on various aspects of the disease:

  • Kansas City Cardiomyopathy Questionnaire (KCCQ): Change from baseline in the KCCQ physical limitation and total symptom scores at week 24.[1][3][5] The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.

  • N-terminal pro-B-type natriuretic peptide (NT-proBNP): Change from baseline in NT-proBNP concentration at week 24.[1][3][5] NT-proBNP is a biomarker commonly used to assess the severity and prognosis of heart failure.

  • Composite Endpoint: Time to a composite of worsening heart failure or all-cause mortality.[1][3][5]

Statistical Analysis

Analysis of the Primary Endpoint

The primary analysis of the change from baseline in 6MWT distance at week 24 was planned to be performed using a stratified Hodges-Lehmann estimation.[3][5] The van Elteren test was to be used to compare the treatment groups.[3][5]

Analysis of Secondary Endpoints

Similar non-parametric methods were planned for the analysis of the KCCQ scores and NT-proBNP levels.[1][3][5] For the time-to-event composite endpoint, the Kaplan-Meier method was to be used to estimate the time to the first event, and a Cox proportional hazards model was planned for comparing the treatment groups.[1][3][5]

Interim Analysis

A planned interim futility analysis was a key feature of the trial's design.[1][4] This analysis was conducted to assess the probability of the trial meeting its primary endpoint. Based on the results of this interim analysis, the independent Data Monitoring Committee recommended the discontinuation of the trial due to the low likelihood of demonstrating a significant treatment benefit.[2][4]

Data Presentation

The following tables summarize the key quantitative data from the REALM-DCM trial's statistical analysis plan.

Table 1: Primary and Secondary Endpoints

EndpointParameterTimepoint
Primary
6-Minute Walk Test (6MWT) DistanceChange from BaselineWeek 24
Secondary
Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation ScoreChange from BaselineWeek 24
Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom ScoreChange from BaselineWeek 24
N-terminal pro-B-type natriuretic peptide (NT-proBNP)Change from BaselineWeek 24
Composite EndpointTime to Worsening Heart Failure or All-Cause MortalityEnd of Study

Table 2: Statistical Methodologies

Endpoint AnalysisStatistical Method
Primary Endpoint (6MWT) Stratified Hodges-Lehmann Estimation, van Elteren Test
Secondary Endpoints (KCCQ, NT-proBNP) Similar non-parametric methods to the primary endpoint
Secondary Endpoint (Composite Time-to-Event) Kaplan-Meier Analysis, Cox Proportional Hazards Model

Experimental Protocols

6-Minute Walk Test (6MWT)

The 6MWT is a standardized protocol used to assess functional capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for six minutes. The total distance walked is recorded. Standardized instructions and encouragement are provided to ensure consistency across all participants and sites.

Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that assesses the patient's physical function, symptoms, social function, self-efficacy, and quality of life. The questionnaire is typically completed by the patient at baseline and at specified follow-up visits.

Visualizations

REALM-DCM Trial Workflow

REALM_DCM_Workflow cluster_screening Screening Phase cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis Patient Patient with Symptomatic LMNA-related DCM InclusionCriteria Inclusion Criteria Met? Patient->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? InclusionCriteria->ExclusionCriteria Yes NotEligible Not Eligible InclusionCriteria->NotEligible No Randomization Randomization (1:1) ExclusionCriteria->Randomization No ExclusionCriteria->NotEligible Yes Treatment ARRY-371797 Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp 24-Week Follow-up Treatment->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis (6MWT) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (KCCQ, NT-proBNP, Composite) FollowUp->SecondaryEndpoints InterimAnalysis Interim Futility Analysis FollowUp->InterimAnalysis TrialTermination Trial Termination InterimAnalysis->TrialTermination Futility

Caption: Workflow of the REALM-DCM clinical trial.

p38 MAPK Signaling Pathway Inhibition

p38_MAPK_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK Cytokines->MAPKKK Stress Cellular Stress Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., transcription factors) p38_MAPK->Downstream ARRY371797 ARRY-371797 (PF-07265803) ARRY371797->p38_MAPK Inflammation Inflammation & Fibrosis Downstream->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Method

Application Notes and Protocols for the Confirmation of LMNA Gene Mutations in Clinical Trial Participants

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the confirmation of LMNA gene mutations in participants of clinical tria...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the confirmation of LMNA gene mutations in participants of clinical trials. The accurate identification of these mutations is crucial for patient stratification, assessing therapeutic efficacy, and understanding the molecular basis of laminopathies. This document outlines three key molecular methods: Sanger Sequencing, Next-Generation Sequencing (NGS), and Droplet Digital PCR (ddPCR), offering a comparative analysis and step-by-step guidance for their implementation.

Introduction to LMNA Gene Mutations

Mutations in the LMNA gene, which encodes A-type nuclear lamins (lamin A and lamin C), are responsible for a wide range of diseases collectively known as laminopathies. These disorders exhibit diverse phenotypes, including muscular dystrophies, dilated cardiomyopathy, lipodystrophy, and premature aging syndromes. Given the significant clinical heterogeneity, precise and reliable methods for mutation confirmation are essential for both clinical diagnostics and therapeutic trials.

Comparative Analysis of Mutation Confirmation Methods

The selection of a suitable method for LMNA mutation confirmation depends on various factors, including the specific requirements of the clinical trial, sample type, required sensitivity, and budget. The following table summarizes the key quantitative parameters of the three primary methods discussed in this document.

FeatureSanger SequencingNext-Generation Sequencing (NGS)Droplet Digital PCR (ddPCR)
Analytical Sensitivity ~15-20% mutant allele frequency>99% for single nucleotide variants and small indelsAs low as 0.1% mutant allele frequency
Analytical Specificity Very high (>99.99%)High (>99%), though confirmation of low-frequency variants by an orthogonal method is sometimes recommendedVery high, excellent for rare variant detection
Throughput Low (one sample/one amplicon at a time)High (multiple genes and samples simultaneously)Medium to High (up to 96 samples per run)
Turnaround Time 1-3 days5-10 days for targeted panels1-2 days
Cost per Sample ~$500/Mb~$0.50/Mb for targeted panelsVaries, cost-effective for monitoring specific mutations
Primary Application Gold-standard for validation of known mutations and sequencing single genes.Comprehensive screening of one or more genes, discovery of novel mutations.Ultrasensitive detection and quantification of known mutations, monitoring allele frequency.

Experimental Protocols

The following sections provide detailed protocols for the confirmation of LMNA gene mutations using Sanger Sequencing, NGS, and ddPCR. It is imperative that all genetic testing for clinical trials is conducted in a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory to ensure the quality and validity of the results.

Sanger Sequencing of the LMNA Gene

Sanger sequencing remains the gold standard for confirming the presence of specific, known mutations.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., whole blood, saliva, or tissue biopsy) using a commercial DNA extraction kit. Assess DNA quality and quantity using spectrophotometry and fluorometry.

  • PCR Amplification of LMNA Exons:

    • Design primers to amplify all 12 coding exons and their flanking intronic regions of the LMNA gene. A list of validated primer sequences is provided below:

ExonForward Primer (5' - 3')Reverse Primer (5' - 3')
1CTCCGAGCAGTCTCTGTCCTTCAAAGTTATCGCCTCCAGGCCCTC
2AATTGCAGGCATAGCAGCGCCCTAGGTAGAAGAGTGAGTGTAC
3TGGACCTGTTTCCACATGTGTGAAGCCTAGCCCAGCCCAAGTCTGTC
4GCTGGTAGTGGCTCATGGACTGATCCCCAGAAGGCATAG
5TAGCAGTGATGCCCAACTCATTCGAATGGGAAAACCAAAG
6GAGAGTAGCCAGGTGTCTCCTAGGTCTAGTCAAGGCCAGTTG
7TGGGGAGACGTCGCCGAGGTAGGATGTTCCTCTCTCCACATG
8CCAAGAGCCTGGGTGAGCCTCGCTGGGGTAAGTGTCCTTTTC
9TCAGGGCGCTTGGGACTCTGGGGGCAGCTGCCTCCGATGT
10GTAAGCAGCAGGCCGGACAAAGCACAGGAATATTCCATGGCATC
11`GCAC

Technical Notes & Optimization

Troubleshooting

REALM-DCM Phase 3 Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the futility analysis of the REALM-DCM Phase 3 clinical trial. The trial investigated...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the futility analysis of the REALM-DCM Phase 3 clinical trial. The trial investigated the efficacy and safety of ARRY-371797 (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.

Frequently Asked Questions (FAQs)

Q1: What was the REALM-DCM Phase 3 trial?

A1: The REALM-DCM (NCT03439514) was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to evaluate the efficacy and safety of ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in patients with symptomatic LMNA-related dilated cardiomyopathy.[1] The trial was terminated in August 2022 following a planned interim futility analysis.[1]

Q2: Why was the REALM-DCM trial stopped early?

A2: The trial was discontinued because a planned interim futility analysis indicated that it was unlikely to meet its primary endpoint upon completion.[1] This decision was based on a low conditional power to achieve the primary objective at the final analysis and was not due to safety concerns.

Q3: What was the primary endpoint of the REALM-DCM trial?

A3: The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks.[1] The 6MWT is a measure of a participant's exercise tolerance and is used as an estimate of functional capacity.

Q4: What were the key inclusion criteria for patients in the REALM-DCM trial?

A4: Patients enrolled in the REALM-DCM trial had symptomatic LMNA-related DCM, New York Heart Association (NYHA) Class II/III heart failure symptoms, and a left ventricular ejection fraction of 50% or less. All patients were required to have an implanted cardioverter-defibrillator.

Q5: What is the mechanism of action of ARRY-371797?

A5: ARRY-371797 (also known as PF-07265803) is an oral, small-molecule inhibitor that is potent and selective for the p38α mitogen-activated protein kinase (MAPK) pathway.[2] In LMNA-related DCM, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[2]

Troubleshooting Guides

This section addresses specific issues researchers might encounter when designing or interpreting studies similar to the REALM-DCM trial.

Issue 1: High variability in 6-Minute Walk Test (6MWT) results.

  • Problem: Significant variability in 6MWT distances can obscure potential treatment effects, particularly in a heterogeneous patient population like those with LMNA-related DCM.

  • Troubleshooting Steps:

    • Standardized Protocol: Implement a strict, standardized protocol for the 6MWT based on guidelines such as those from the American Thoracic Society. This includes a pre-defined walking course, standardized instructions and encouragement, and consistent timing of the test.

    • Environmental Control: Conduct the test in a controlled indoor environment to minimize the impact of weather and terrain.

    • Patient Training: While avoiding a "learning effect" that could skew results, ensure patients are familiar with the test procedure to reduce anxiety and variability in performance.

    • Baseline Measurements: Perform multiple 6MWT assessments at baseline to establish a more stable and reliable baseline value for each patient.

Issue 2: Challenges in interpreting Kansas City Cardiomyopathy Questionnaire (KCCQ) data.

  • Problem: The KCCQ is a subjective, patient-reported outcome, and changes in scores can be influenced by factors other than the direct therapeutic effect of an intervention. Defining a clinically meaningful change can also be challenging.[3]

  • Troubleshooting Steps:

    • Standardized Administration: Ensure the KCCQ is administered consistently at each time point, with clear instructions provided to the patients.

    • Baseline Score Consideration: When analyzing changes in KCCQ scores, consider the patient's baseline score. A 5-point change may have different clinical significance for a patient with a very low baseline score compared to a patient with a high baseline score.[3]

    • Correlate with Objective Measures: Analyze KCCQ data in conjunction with more objective measures of cardiac function and exercise capacity, such as NT-proBNP levels and 6MWT distance, to provide a more comprehensive picture of the treatment effect.

    • Define Clinically Meaningful Change A Priori: Pre-specify in the statistical analysis plan what constitutes a small, moderate, and large clinically meaningful change in KCCQ scores for the study population.[3]

Issue 3: Difficulty in demonstrating efficacy in a rare disease with a variable clinical course.

  • Problem: LMNA-related DCM has a heterogeneous presentation and progression, making it difficult to demonstrate a consistent treatment effect across a small patient population.

  • Troubleshooting Steps:

    • Stratification: Stratify randomization based on key prognostic factors, such as baseline 6MWT distance and LMNA variant type, as was done in the REALM-DCM trial.

    • Composite Endpoints: Consider the use of a composite endpoint that includes multiple measures of disease progression, such as worsening heart failure events, hospitalizations, and all-cause mortality.

    • Longitudinal Data Analysis: Employ statistical models that can analyze longitudinal data to assess the trajectory of change over time, which may be more sensitive than comparing single time points.

    • Natural History Studies: Utilize data from natural history studies of the specific rare disease to inform the expected clinical course and to potentially serve as an external control group.

Data Presentation

Futility Analysis Results of the REALM-DCM Trial

The following table summarizes the key quantitative outcomes from the interim futility analysis of the REALM-DCM trial.

Outcome MeasureTreatment Group (ARRY-371797) (n=40)Placebo Group (n=37)Median Difference (95% CI)p-value
Change from Baseline in 6MWT Distance at Week 24 (meters) 4.9 (-24.2 to 34.1)0.82
Change from Baseline in KCCQ-Physical Limitation Score at Week 24 2.4 (-6.4 to 11.2)0.54
Change from Baseline in KCCQ-Total Symptom Score at Week 24 5.3 (-4.3 to 14.9)0.48
Change from Baseline in NT-proBNP (pg/mL) at Week 24 -339.4 (-1131.6 to 452.7)0.17

Data presented as median difference and 95% confidence interval. A p-value of >0.05 indicates no significant difference between the groups.

Baseline Characteristics of the REALM-DCM Trial Population
CharacteristicValue (N=77)
Age (years), median (range) 53 (23-72)
Male, n (%) 44 (57)
NYHA Class II, n (%) 61 (79)
NYHA Class III, n (%) 16 (21)
Left Ventricular Ejection Fraction (%), median (range) 42 (23-62)
6MWT Distance (meters), median (range) 403 (173-481)
KCCQ Overall Summary Score, median (range) 67 (18-97)
NT-proBNP (pg/mL), median (range) 866 (57-5248)

Experimental Protocols

6-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized assessment of functional exercise capacity. The following is a general protocol based on established guidelines:

  • Patient Preparation: The patient should rest in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation are recorded.

  • Test Environment: The test is conducted indoors on a flat, hard surface with a walking course of at least 30 meters. Turnaround points are clearly marked.

  • Instructions: The patient is instructed to walk as far as possible for 6 minutes, but not to run or jog. They are informed that they can slow down, stop, and rest if necessary, but should resume walking as soon as they are able.

  • During the Test: The technician provides standardized phrases of encouragement at regular intervals. The number of laps and the distance of any partial lap are recorded.

  • Post-Test: At the end of 6 minutes, the total distance walked is calculated. Post-test vital signs and the patient's perceived exertion are recorded.

Kansas City Cardiomyopathy Questionnaire (KCCQ) Methodology

The KCCQ is a 23-item, self-administered questionnaire that measures a patient's perception of their heart failure-related health status over the preceding two weeks.

  • Domains: The questionnaire covers several domains, including:

    • Physical Limitation

    • Symptom Stability, Frequency, and Burden

    • Self-Efficacy

    • Quality of Life

    • Social Limitation

  • Scoring: Responses are typically on a Likert-type scale. The raw scores for each domain are transformed to a scale of 0 to 100, where higher scores indicate better health status. Summary scores, such as the Overall Summary Score and the Clinical Summary Score, can be calculated by combining the scores from different domains.

Futility Analysis Methodology (General Principles)

The futility analysis for the REALM-DCM trial was based on the concept of conditional power. While the specific statistical plan for this trial is not publicly available, the general methodology is as follows:

  • Interim Analysis: At a pre-specified point during the trial (in this case, after the first 68 randomized patients had completed or discontinued before week 24), the accumulating data is analyzed.

  • Conditional Power Calculation: Conditional power is the probability of observing a statistically significant result at the end of the trial, given the data observed up to the interim analysis and an assumption about the treatment effect for the remainder of the trial.

  • Futility Boundary: A pre-specified threshold for conditional power is established in the trial protocol. If the calculated conditional power at the interim analysis falls below this threshold, the trial may be stopped for futility. A common, though not universal, threshold for futility is a conditional power of less than 20% or 30%.

  • Decision: Based on the low conditional power observed in the REALM-DCM interim analysis, the sponsor, in consultation with the Data and Safety Monitoring Board, made the decision to terminate the trial.

Mandatory Visualization

Futility_Analysis_Workflow cluster_0 REALM-DCM Phase 3 Trial Start Trial Initiation and Patient Enrollment Interim Planned Interim Analysis (n=68 patients at Week 24) Start->Interim Data Accrual Calculate_CP Calculate Conditional Power for Primary Endpoint Interim->Calculate_CP Decision Conditional Power < Pre-specified Futility Boundary? Calculate_CP->Decision Continue Continue Trial to Completion Decision->Continue No Terminate Terminate Trial for Futility Decision->Terminate Yes Final Final Analysis and Reporting Continue->Final Terminate->Final

Caption: Workflow of the planned interim futility analysis in the REALM-DCM trial.

p38_MAPK_Signaling_Pathway cluster_1 p38α MAPK Signaling in LMNA-Related DCM LMNA_Mutation LMNA Gene Mutation Cellular_Stress Cellular Stress LMNA_Mutation->Cellular_Stress p38_Activation p38α MAPK Hyperactivation Cellular_Stress->p38_Activation Downstream_Effects Downstream Pathological Effects p38_Activation->Downstream_Effects ARRY_371797 ARRY-371797 (PF-07265803) ARRY_371797->p38_Activation Inhibits Apoptosis Cardiomyocyte Apoptosis Downstream_Effects->Apoptosis Fibrosis Cardiac Fibrosis Downstream_Effects->Fibrosis Contractility Decreased Contractility Downstream_Effects->Contractility

Caption: The role of the p38α MAPK signaling pathway in LMNA-related DCM and the target of ARRY-371797.

References

Troubleshooting

Technical Support Center: p38 MAPK Inhibition in Dilated Cardiomyopathy (DCM) Research

Welcome to the technical support center for researchers investigating p38 MAPK inhibition as a therapeutic strategy for Dilated Cardiomyopathy (DCM). This resource provides troubleshooting guides, frequently asked questi...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating p38 MAPK inhibition as a therapeutic strategy for Dilated Cardiomyopathy (DCM). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist you in your research and drug development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting p38 MAPK in DCM?

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, both of which are implicated in the pathophysiology of DCM.[1][2] In cardiac muscle, activation of p38 MAPK has been associated with key features of DCM, including cardiomyocyte apoptosis, cardiac fibrosis, and inflammation.[1][3][4] Therefore, inhibiting p38 MAPK is being explored as a therapeutic strategy to mitigate these pathological processes and improve cardiac function.

Q2: What are the major limitations of p38 MAPK inhibition for DCM therapy observed in preclinical and clinical studies?

Despite the strong rationale, the therapeutic application of p38 MAPK inhibitors in DCM has faced several significant challenges:

  • Dual Role of p38 MAPK: The p38 MAPK pathway has both detrimental and protective effects in the heart. While its chronic activation can lead to pathological remodeling, it also plays a role in adaptive responses to stress.[1] Broad inhibition could therefore interfere with essential cellular processes.

  • Lack of Isoform-Specific Inhibitors: There are four isoforms of p38 MAPK (α, β, γ, and δ), and most inhibitors target the α and β isoforms.[1] The different isoforms can have distinct or even opposing functions. For example, p38α activation is often linked to apoptosis, while p38β activation has been associated with a hypertrophic response.[5] The lack of highly specific inhibitors makes it difficult to target only the detrimental actions of p38 MAPK.

  • Off-Target Effects: Many p38 MAPK inhibitors have been found to interact with other kinases, leading to unintended side effects. This lack of specificity has been a major hurdle in clinical development.

  • Disappointing Clinical Trial Outcomes: Clinical trials of p38 MAPK inhibitors for various cardiovascular conditions have yielded mixed or disappointing results. For instance, the REALM-DCM clinical trial, which evaluated the efficacy of losmapimod in patients with DCM due to lamin A/C gene mutations, was terminated early due to futility, as it was not expected to meet its primary endpoint.[6][7][8]

Q3: What are the key downstream signaling pathways affected by p38 MAPK in the heart?

In the context of DCM, p38 MAPK influences several critical downstream pathways:

  • Fibrosis: p38 MAPK can be activated by transforming growth factor-beta (TGF-β) and, in turn, can promote cardiac fibrosis by activating downstream targets like myocardin-related transcription factor-A (MRTF-A) and influencing the Smad signaling pathway in cardiac fibroblasts.[9][10][11][12]

  • Apoptosis: p38 MAPK can promote cardiomyocyte apoptosis through the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[3][13]

  • Hypertrophy: The role of p38 MAPK in cardiac hypertrophy is complex. While some studies suggest it promotes hypertrophy, others indicate that its inhibition can paradoxically lead to a hypertrophic response through the upregulation of the calcineurin-NFAT signaling pathway.[14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with p38 MAPK inhibitors.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected inhibitor efficacy Off-target effects of the inhibitor.- Use a highly selective inhibitor if available.- Perform kinase profiling to determine the inhibitor's specificity.- Use a second inhibitor with a different chemical scaffold to confirm findings.- Include a positive control for p38 MAPK activation (e.g., anisomycin treatment) and confirm inhibition.
Cell type-dependent responses.- The effects of p38 MAPK inhibition can vary between cardiomyocytes and cardiac fibroblasts. Isolate and test cell types separately.- Consider the developmental stage of the cells (neonatal vs. adult), as signaling responses can differ.
Cytotoxicity or cell death in culture Inhibition of essential survival pathways.- Perform a dose-response curve to determine the optimal non-toxic concentration of the inhibitor.- Reduce the duration of inhibitor treatment.- Ensure the culture conditions are optimal to minimize baseline stress.
Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental groups, including vehicle controls.
Difficulty in detecting changes in p38 MAPK phosphorylation by Western blot Low levels of phosphorylated p38 MAPK.- Stimulate cells with a known p38 MAPK activator (e.g., TGF-β, angiotensin II, or anisomycin) to increase the signal.- Use fresh lysis buffer with phosphatase inhibitors.
Poor antibody quality.- Use a well-validated antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).- Optimize antibody concentration and incubation conditions.
Variability in in vivo experimental results Inconsistent drug delivery or bioavailability.- Optimize the route and frequency of administration based on the inhibitor's pharmacokinetic properties.- Measure plasma concentrations of the inhibitor to ensure adequate exposure.
Animal model variability.- Use a well-characterized and consistent animal model of DCM.- Ensure proper randomization of animals to treatment groups.

Data Presentation

Preclinical Studies on p38 MAPK Inhibition in DCM Animal Models
Study Focus Animal Model p38 MAPK Inhibitor Key Findings Reference
Cardiac FunctionCardiomyopathic HamsterSB203580- Increased LV ejection fraction- Decreased LV dimension[17]
FibrosisCardiomyopathic HamsterSB203580- Reduced area of fibrosis[17]
ApoptosisCardiomyopathic HamsterSB203580- Reduced number of TUNEL-positive myocytes[17]
Cardiac Function & RemodelingMouse model of pressure overloadDominant-negative p38α- Exacerbated cardiac hypertrophy- Led to dilated cardiomyopathy and heart failure[15]
Clinical Trial Outcomes for p38 MAPK Inhibitors in Cardiovascular Disease
Trial Name Drug Indication Key Outcome Reference
REALM-DCMLosmapimodLMNA-related Dilated CardiomyopathyTerminated early for futility; did not meet primary endpoint.[6][7][8]
ReDUX4LosmapimodFacioscaphulo-humeral Muscular DystrophyDid not significantly change DUX4-driven gene expression but showed potential improvements in some structural and functional outcomes.[18]

Experimental Protocols

p38 MAPK Kinase Assay in Cardiac Tissue

Objective: To measure the activity of p38 MAPK in cardiac tissue lysates.

Materials:

  • Cardiac tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-p38 MAPK antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant ATF-2 (substrate)

  • [γ-³²P]ATP or non-radioactive ATP and phospho-specific ATF-2 antibody

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Homogenize cardiac tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Incubate the lysate with an anti-p38 MAPK antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2 hours at 4°C to immunoprecipitate p38 MAPK.

  • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP (either radioactive or non-radioactive).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the phosphorylation of ATF-2 by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific ATF-2 antibody.

Western Blotting for Phosphorylated p38 MAPK in Cardiomyocytes

Objective: To detect the activation of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.

Materials:

  • Cultured cardiomyocytes

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • Primary antibody against total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cardiomyocytes in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

Echocardiography in a Mouse Model of DCM

Objective: To assess cardiac function and dimensions in a mouse model of DCM.

Procedure:

  • Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature.

  • Remove the chest fur to ensure good probe contact.

  • Apply ultrasound gel to the chest.

  • Using a high-frequency ultrasound system, obtain parasternal long-axis and short-axis views of the heart.

  • From the short-axis view, acquire M-mode images at the level of the papillary muscles.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Doppler imaging can be used to assess blood flow and diastolic function.

Visualizations

p38_MAPK_Signaling_in_DCM Stress Stress Stimuli (e.g., Pressure Overload, Ischemia) MKK36 MKK3/6 Stress->MKK36 TGFb TGF-β TGFb->MKK36 Fibroblasts Cardiac Fibroblasts TGFb->Fibroblasts p38 p38 MAPK MKK36->p38 Phosphorylation NFAT Calcineurin-NFAT p38->NFAT Inhibition MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 p38->Fibroblasts Bax Bax p38->Bax Activation Bcl2 Bcl-2 p38->Bcl2 Inhibition Hypertrophy Pathological Hypertrophy NFAT->Hypertrophy DCM Dilated Cardiomyopathy Hypertrophy->DCM Myofibroblasts Myofibroblast Differentiation Fibroblasts->Myofibroblasts ECM Extracellular Matrix Deposition Myofibroblasts->ECM Fibrosis Cardiac Fibrosis ECM->Fibrosis Fibrosis->DCM Apoptosis Cardiomyocyte Apoptosis Bax->Apoptosis Bcl2->Apoptosis Apoptosis->DCM experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cardiomyocytes Primary Cardiomyocytes or Cardiac Fibroblasts Inhibitor_treatment p38 MAPK Inhibitor Treatment Cardiomyocytes->Inhibitor_treatment Western_blot Western Blot (p-p38, Apoptosis/Fibrosis markers) Inhibitor_treatment->Western_blot Kinase_assay p38 MAPK Kinase Assay Inhibitor_treatment->Kinase_assay DCM_model DCM Animal Model Inhibitor_admin Inhibitor Administration DCM_model->Inhibitor_admin Echo Echocardiography Inhibitor_admin->Echo Histo Histology (Fibrosis, Apoptosis) Inhibitor_admin->Histo troubleshooting_logic Start Unexpected Experimental Outcome Check_Inhibitor Verify Inhibitor Activity and Specificity Start->Check_Inhibitor Check_System Evaluate Experimental System (Cell line, Animal model) Start->Check_System Off_Target Potential Off-Target Effects Check_Inhibitor->Off_Target System_Issue Issue with Experimental Model or Protocol Check_System->System_Issue Solution1 Use alternative inhibitor Perform kinase profiling Off_Target->Solution1 Solution2 Optimize protocol Validate model response System_Issue->Solution2

References

Optimization

Understanding the Lack of Efficacy of ARRY-371797 in Phase 3 Trials

Technical Support Center This technical support center provides researchers, scientists, and drug development professionals with information to understand the discontinuation of the Phase 3 clinical trial for ARRY-371797...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information to understand the discontinuation of the Phase 3 clinical trial for ARRY-371797 (also known as PF-07265803) for the treatment of symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for ARRY-371797?

A1: ARRY-371797 is a potent and selective oral small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] The rationale for its use in LMNA-related DCM stemmed from observations of hyperactivation of the p38 MAPK pathway in animal models and heart biopsies of patients with this condition.[2][3] The p38 MAPK pathway is a key signaling cascade that controls cellular adaptation to stress.[4][5] Its activation in the heart is associated with pathological cardiac remodeling, including fibrosis, inflammation, and apoptosis, which are hallmarks of heart failure.[4][6][7] By inhibiting p38α MAPK, ARRY-371797 was hypothesized to mitigate these detrimental effects.

Q2: Why was there optimism for ARRY-371797 based on earlier phase trials?

A2: A Phase 2, open-label, non-randomized trial (NCT02057341) involving 12 patients with symptomatic LMNA-related DCM showed promising results.[2][3] Treatment with ARRY-371797 was associated with a significant improvement in functional capacity, as measured by the 6-minute walk test (6MWT), and a reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) at 12 weeks.[2][3] These improvements were maintained in a long-term extension study for up to 144 weeks in eight patients.[2]

Q3: What was the outcome of the Phase 3 REALM-DCM trial?

A3: The Phase 3 trial, known as REALM-DCM (NCT03439514), was terminated prematurely.[2][8] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to discontinue the trial was not due to safety concerns.[1]

Q4: What were the specific efficacy results from the REALM-DCM trial that led to its discontinuation?

A4: The REALM-DCM trial failed to show a statistically significant difference between the ARRY-371797 and placebo groups for its primary and secondary endpoints at 24 weeks.[2][9][10] There was no significant improvement in the 6-minute walk test distance, Kansas City Cardiomyopathy Questionnaire scores (both physical limitation and total symptom scores), or NT-proBNP concentration.[2][9][10]

Troubleshooting and Experimental Design Considerations

Issue: Discrepancy between Phase 2 and Phase 3 results.

Possible Explanations & Troubleshooting:

  • Patient Heterogeneity: Although all patients had LMNA-related DCM, the specific type of LMNA variant (missense vs. nonmissense) can influence disease progression and response to therapy.[2] Future studies could consider stratifying patients based on their specific genetic mutation.

  • Placebo Effect: The open-label design of the Phase 2 trial may have contributed to a more pronounced treatment effect. The randomized, double-blind, placebo-controlled design of the Phase 3 trial provides a more rigorous assessment of efficacy.[2][11]

  • Disease Progression: The natural history of LMNA-related DCM can be variable. The 24-week timeframe of the Phase 3 primary endpoint analysis may not have been sufficient to demonstrate a significant clinical benefit in a slowly progressing disease.

Data Presentation

Table 1: Phase 3 REALM-DCM Trial Efficacy Outcomes at Week 24 [2][9][10]

OutcomeARRY-371797 (n=40)Placebo (n=37)Median Difference [95% CI]P-value
Change from Baseline in 6-Minute Walk Test Distance (meters)4.9 [-24.2 to 34.1]0.82
Change from Baseline in KCCQ-PLS*2.4 [-6.4 to 11.2]0.54
Change from Baseline in KCCQ-TSS**5.3 [-4.3 to 14.9]0.48
Change from Baseline in NT-proBNP (pg/mL)-339.4 [-1131.6 to 452.7]0.17

*Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score **Kansas City Cardiomyopathy Questionnaire-Total Symptom Score

Table 2: Phase 2 Open-Label Trial Efficacy Outcomes at Week 12 [12]

OutcomeBaseline (n=12)Change at Week 12
Median 6-Minute Walk Test Distance (meters)314+47
Median NT-proBNP (pg/mL)1409-561

Experimental Protocols

REALM-DCM Phase 3 Trial Protocol (NCT03439514) [2][9][13]

  • Study Design: A multinational, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with symptomatic (New York Heart Association class II/III) dilated cardiomyopathy with confirmed LMNA variants, left ventricular ejection fraction ≤50%, an implanted cardioverter-defibrillator, and reduced 6-minute walk test distance.

  • Intervention: ARRY-371797 400 mg twice daily or a matching placebo.

  • Primary Endpoint: Change from baseline in the 6-minute walk test distance at week 24.

  • Secondary Endpoints: Change from baseline at week 24 in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and NT-proBNP concentration.

Phase 2 Trial Protocol (NCT02057341) [3][12]

  • Study Design: An open-label, non-randomized trial.

  • Patient Population: Patients with LMNA-related dilated cardiomyopathy in New York Heart Association class II–IIIA on background heart failure treatment.

  • Intervention: ARRY-371797 100 mg or 400 mg twice daily for 48 weeks.

  • Primary Endpoint: Change from baseline in the 6-minute walk test distance at 12 weeks.

  • Secondary Endpoints: Changes over time in 6-minute walk test distance, NT-proBNP concentration, left ventricular ejection fraction, and KCCQ scores.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stress Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in Cardiomyocytes Stress Stress MAP3K MAP3K Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Activates Inflammation Inflammation Downstream_Targets->Inflammation Fibrosis Fibrosis Downstream_Targets->Fibrosis Apoptosis Apoptosis Downstream_Targets->Apoptosis ARRY_371797 ARRY-371797 ARRY_371797->p38_MAPK Inhibits

Caption: p38 MAPK Signaling Pathway in Cardiomyopathy and the Target of ARRY-371797.

REALM_DCM_Workflow Patient_Screening Patient Screening (LMNA-related DCM, NYHA II/III, LVEF <=50%) Randomization Randomization (1:1) Patient_Screening->Randomization ARRY_Arm ARRY-371797 (400 mg BID) Randomization->ARRY_Arm Placebo_Arm Placebo (BID) Randomization->Placebo_Arm Treatment_Period 24-Week Double-Blind Treatment ARRY_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint Analysis (Change in 6MWT) Treatment_Period->Primary_Endpoint Interim_Analysis Interim Futility Analysis Primary_Endpoint->Interim_Analysis Trial_Termination Trial Termination Interim_Analysis->Trial_Termination Futility

Caption: Simplified Workflow of the REALM-DCM Phase 3 Clinical Trial.

References

Troubleshooting

ARRY-371797 Technical Support Center: Adverse Events and Side Effect Profile

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the adverse events and side effect profile of ARRY-371797 (also known as PF-07265803), a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the adverse events and side effect profile of ARRY-371797 (also known as PF-07265803), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The information is compiled from clinical trial data and is intended to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ARRY-371797?

A1: ARRY-371797 is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), cellular stress leads to the hyperactivation of the p38 MAPK pathway.[1][3] This activation is implicated in cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[4] ARRY-371797 works by selectively inhibiting p38α, thereby aiming to mitigate these downstream pathological effects.[1][2]

Q2: What is the overall safety profile of ARRY-371797 observed in clinical trials?

A2: Across Phase 2 and Phase 3 clinical trials, ARRY-371797 was generally well-tolerated.[5] The overall safety profile was found to be similar to that of the placebo. No new or unexpected safety signals were detected in the larger Phase 3 REALM-DCM trial.[3] Importantly, the discontinuation of the REALM-DCM trial was due to a determination of futility in meeting the primary endpoint, not due to safety concerns.

Q3: Were there any major or serious side effects directly attributed to ARRY-371797?

A3: No major side effects were reported to be associated with ARRY-371797 treatment.[6] In the Phase 2 study, while nine grade 3/4 adverse events were reported in three patients, none were considered by the investigators to be related to the study drug. Most adverse events were described as mild in severity.

Q4: How should I handle an unexpected adverse event in my experimental model?

A4: If an unexpected adverse event is observed, it is crucial to first document the event in detail, including its severity and duration. For in-vivo studies, monitor the subject closely and consider dose reduction or temporary discontinuation of ARRY-371797 to assess for a causal relationship. It is also advisable to compare the observed adverse event with the known side effect profile from clinical trials to determine if it is a novel finding.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cellular toxicity in vitro Off-target effects at high concentrations, specific cell line sensitivity.Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Test on a different cell line to assess for cell-type specific effects.
Inconsistent results in animal models Variability in drug metabolism, underlying health status of animals.Ensure consistent dosing and administration route. Monitor animal health closely and exclude subjects with pre-existing conditions that may confound results.
Observed cardiac arrhythmia in vivo Potential pro-arrhythmic effect in specific models, interaction with other experimental factors.Review the known cardiac safety profile. Consider continuous ECG monitoring to characterize the arrhythmia. Assess for any confounding factors in the experimental setup.

Data on Adverse Events

The following tables summarize the adverse events reported in the clinical trials of ARRY-371797.

Table 1: Adverse Events in the Phase 3 REALM-DCM Trial

This table presents the most frequent medical problems reported in the REALM-DCM study, comparing participants who received ARRY-371797 with those who received a placebo.

Medical ProblemARRY-371797 (N=40)Placebo (N=37)
Ventricular Tachycardia 8 (20.0%)11 (29.7%)
Headache 5 (12.5%)3 (8.1%)
Diarrhea 4 (10.0%)2 (5.4%)
Nausea 4 (10.0%)1 (2.7%)
Fatigue 3 (7.5%)4 (10.8%)
Dizziness 3 (7.5%)2 (5.4%)
Atrial Fibrillation 2 (5.0%)5 (13.5%)
Back Pain 2 (5.0%)2 (5.4%)
Dyspnea (Shortness of Breath) 2 (5.0%)2 (5.4%)
Nasopharyngitis (Common Cold) 2 (5.0%)1 (2.7%)

Data sourced from a Pfizer clinical study results summary.

Table 2: Overview of Adverse Events in the Phase 2 Trial

In a Phase 2 study involving 12 patients with LMNA-related DCM, a total of 69 adverse events were reported. The majority of these events were considered mild (grade 1/2) in severity.

The most frequently reported categories of adverse events were:

  • Gastrointestinal disorders (6 patients)

  • Laboratory abnormalities (6 patients)

  • Cardiac disorders (5 patients)

  • Infections and infestations (4 patients)

  • Skin and subcutaneous tissue disorders (4 patients)

Nine grade 3/4 adverse events were reported in three patients; however, none of these were deemed to be related to the study drug by the investigator.

Experimental Protocols

Methodology for Assessing Adverse Events in Clinical Trials

The monitoring and reporting of adverse events (AEs) in the ARRY-371797 clinical trials followed standard industry practices to ensure participant safety and data integrity.

  • Identification and Recording : Any untoward medical occurrence in a trial participant, whether or not considered to be treatment-related, was recorded as an adverse event. This included self-reported symptoms, observations by clinical staff, and abnormal laboratory findings.

  • Severity Grading : AEs were graded for severity, typically on a scale from Grade 1 (Mild) to Grade 5 (Death).

  • Causality Assessment : The relationship of the adverse event to the investigational drug was assessed by the investigator as either related or not related.

  • Serious Adverse Event (SAE) Reporting : An AE was classified as serious if it resulted in death, was life-threatening, required inpatient hospitalization, or resulted in persistent or significant disability/incapacity. All SAEs were reported to the sponsor and regulatory authorities within strict timelines.

Standardized Protocol for the 6-Minute Walk Test (6MWT)

The 6-Minute Walk Test was a key efficacy endpoint in the clinical trials for ARRY-371797. The following is a standardized protocol for conducting this test:

  • Preparation :

    • The test is conducted indoors on a flat, hard surface along a corridor of at least 30 meters.

    • The length of the corridor is marked every 3 meters, with cones marking the turnaround points.

    • Participants should rest for at least 10 minutes before the test.

    • Baseline heart rate, blood pressure, and oxygen saturation are recorded.

  • Instructions to the Participant :

    • The objective of the test is to walk as far as possible in 6 minutes.

    • Participants are instructed to walk from one end of the corridor to the other, turning around the cones.

    • They are permitted to slow down and stop if necessary, but are encouraged to resume walking as soon as they are able.

  • During the Test :

    • The timer starts when the participant begins walking.

    • Standardized phrases of encouragement are given at regular intervals.

    • The number of laps is counted.

  • After the Test :

    • The total distance walked is calculated and recorded.

    • Post-test heart rate, blood pressure, and oxygen saturation are measured.

    • The participant's perceived level of exertion is assessed using a standardized scale (e.g., Borg scale).

Visualizations

p38_MAPK_Signaling_Pathway cluster_input Cellular Stressors cluster_pathway p38 MAPK Pathway cluster_output Pathological Outcomes in Cardiomyocytes cluster_intervention Therapeutic Intervention LMNA Mutation LMNA Mutation MKKs MKK3/6 LMNA Mutation->MKKs Activates p38a p38α MAPK MKKs->p38a Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) p38a->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Hypertrophy Hypertrophy Downstream->Hypertrophy Contractility Decreased Contractility Downstream->Contractility ARRY371797 ARRY-371797 ARRY371797->p38a Inhibits

Caption: p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy and the Point of Intervention for ARRY-371797.

Adverse_Event_Workflow cluster_trial_conduct Clinical Trial Conduct cluster_assessment Assessment & Reporting cluster_reporting Reporting Channels Patient Trial Participant AE_Occurrence Adverse Event Occurs Patient->AE_Occurrence AE_Identification Identification & Documentation (by Clinical Staff) AE_Occurrence->AE_Identification Severity_Grading Severity Grading (Mild, Moderate, Severe) AE_Identification->Severity_Grading Causality_Assessment Causality Assessment (Investigator) Severity_Grading->Causality_Assessment SAE_Determination Serious AE? Causality_Assessment->SAE_Determination Sponsor_Report Report to Sponsor SAE_Determination->Sponsor_Report Yes Periodic_Report Periodic Safety Report SAE_Determination->Periodic_Report No Regulatory_Report Report to Regulatory Authorities Sponsor_Report->Regulatory_Report

Caption: Experimental Workflow for the Assessment and Reporting of Adverse Events in a Clinical Trial Setting.

References

Optimization

Navigating the Regulatory Pathway for Rare Cardiovascular Diseases: A Post-ARRY-371797 Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides crucial guidance and troubleshooting for researchers and drug developers navigating the complex regulatory landscape...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides crucial guidance and troubleshooting for researchers and drug developers navigating the complex regulatory landscape for rare cardiovascular diseases, drawing lessons from the clinical development of ARRY-371797 (PF-07265803). The termination of the Phase 3 REALM-DCM trial for futility, despite promising Phase 2 results, underscores the significant challenges in this field. This resource offers practical, question-and-answer-based support, detailed experimental protocols, and data-driven insights to inform future research and development strategies.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the preclinical and clinical development of therapies for rare cardiovascular diseases.

Preclinical Development FAQs

  • Q1: My p38 MAPK inhibitor is not demonstrating efficacy in my in vitro model of LMNA-related dilated cardiomyopathy. What are some potential reasons?

    • A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

      • Model System Fidelity: Ensure your cellular model (e.g., iPSC-derived cardiomyocytes) accurately recapitulates the specific LMNA mutation and the downstream p38 MAPK pathway activation observed in patients. Not all mutations have the same functional consequences.

      • Compound Potency and Selectivity: Verify the potency and selectivity of your inhibitor for the p38α isoform, as off-target effects could confound results.[1]

      • Target Engagement: Confirm that your inhibitor is engaging with and inhibiting p38 MAPK phosphorylation in your model system at the concentrations tested.

      • Downstream Pathway Analysis: Investigate downstream targets of p38 MAPK, such as MAPKAPK2/3 and ATF2, to confirm pathway inhibition.[2]

      • Timing and Duration of Treatment: The timing and duration of inhibitor application in your experimental protocol may need optimization to align with the disease phenotype's development in your model.

  • Q2: I am observing conflicting results between my animal model and human cellular models for a novel therapeutic targeting a rare cardiovascular disease. How should I proceed?

    • A2: Discrepancies between animal and human cellular models are not uncommon. It is crucial to understand the underlying reasons:

      • Species-Specific Differences: The pathophysiology of the disease and the drug's mechanism of action may differ between the chosen animal model and humans.

      • Model Limitations: Acknowledge the inherent limitations of each model. For instance, a mouse model may not fully replicate the chronic nature of a human cardiovascular disease.

      • Integrative Analysis: Integrate data from both models to identify conserved and divergent pathways. This can provide a more comprehensive understanding of the therapeutic's potential effects.

      • Refine Models: Consider refining your models. For example, using humanized animal models or more complex, multi-cellular human tissue models could provide more translatable data.

Clinical Trial and Regulatory Pathway FAQs

  • Q3: The Phase 3 trial for ARRY-371797 was terminated for futility despite promising Phase 2 data. What are the key takeaways for designing pivotal trials for rare cardiovascular diseases?

    • A3: The ARRY-371797 experience highlights several critical considerations for late-stage clinical development in rare diseases:

      • Robustness of Phase 2 Data: Ensure that Phase 2 efficacy signals are robust and clinically meaningful. The improvement in the 6-minute walk test (6MWT) in the Phase 2 trial of ARRY-371797 did not translate into a statistically significant benefit in the larger Phase 3 study.[3][4]

      • Patient Population Heterogeneity: Rare diseases can have significant phenotypic variability, even with the same underlying genetic mutation. Stratification of patients based on disease severity or other biomarkers may be necessary.

      • Endpoint Selection: The choice of the primary endpoint is critical. While the 6MWT is a common functional endpoint, its sensitivity to change and clinical relevance in a specific rare disease population should be carefully evaluated. Regulatory agencies like the FDA and EMA provide guidance on acceptable endpoints for cardiovascular trials.[5][6][7]

      • Statistical Power: Underpowered studies are a common issue in rare disease research. Innovative trial designs, such as adaptive designs, may be considered to optimize sample size and increase the probability of success.

  • Q4: What are the primary regulatory pathways available for a new therapeutic targeting a rare cardiovascular disease in the US and EU?

    • A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific pathways to facilitate the development and review of drugs for rare diseases:

      • Orphan Drug Designation (ODD): This is a critical first step. In the U.S., a rare disease is defined as one affecting fewer than 200,000 people.[8] In the EU, it's a condition affecting no more than 5 in 10,000 people. ODD provides incentives such as market exclusivity, fee waivers, and protocol assistance.

      • Expedited Programs (FDA): These include Fast Track Designation, Breakthrough Therapy Designation, Accelerated Approval, and Priority Review. These programs are designed to speed up the development and review process for drugs that address a serious or life-threatening condition and fill an unmet medical need.

      • PRIME Scheme (EMA): The PRIority MEdicines (PRIME) scheme offers enhanced support to medicines that target an unmet medical need. This includes early and proactive support from the EMA to optimize the development plan and speed up assessment.

      • Conditional Marketing Authorisation (EMA): This pathway allows for the early approval of a medicine that addresses an unmet medical need, based on less comprehensive clinical data than normally required, with the obligation for the company to provide comprehensive clinical data post-authorization.

  • Q5: How can I best engage with regulatory agencies during the development of a drug for a rare cardiovascular disease?

    • A5: Early and frequent communication with regulatory agencies is crucial for a successful development program.

      • Pre-IND/Scientific Advice Meetings: Request meetings with the FDA (Pre-Investigational New Drug application meeting) or scientific advice from the EMA early in development. These interactions can provide valuable guidance on your preclinical and clinical development plans.

      • Protocol Assistance: For orphan drugs, the EMA offers a specific scientific advice procedure called protocol assistance to help sponsors design their clinical trials.

      • Utilize Guidance Documents: Both the FDA and EMA have published numerous guidance documents on rare disease drug development and cardiovascular clinical trials.[7][9][10] Familiarize yourself with these documents and address the recommendations in your regulatory submissions.

Quantitative Data Summary

The following tables summarize key quantitative data from the Phase 2 and Phase 3 clinical trials of ARRY-371797.

Table 1: Summary of Efficacy Endpoints in ARRY-371797 Clinical Trials

EndpointPhase 2 Trial (NCT02057341) - Week 12[11][12][13]Phase 3 REALM-DCM Trial (NCT03439514) - Week 24[3][4]
Primary Endpoint: Change from Baseline in 6-Minute Walk Test (6MWT) Distance Mean increase of 69 metersMedian difference of 4.9 meters (p=0.82) between ARRY-371797 and placebo groups
Secondary Endpoint: Change from Baseline in NT-proBNP Concentration Median decline from 1409 pg/mL to 848 pg/mLMedian difference of -339.4 pg/mL (p=0.17) between ARRY-371797 and placebo groups
Secondary Endpoint: Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score Trend toward improvementMedian difference of 2.4 (p=0.54) between ARRY-371797 and placebo groups
Secondary Endpoint: Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score Trend toward improvementMedian difference of 5.3 (p=0.48) between ARRY-371797 and placebo groups

Table 2: Patient Demographics and Baseline Characteristics in the REALM-DCM Phase 3 Trial [4]

CharacteristicARRY-371797 (n=40)Placebo (n=37)
Mean Age (years) 51.552.2
Male (%) 6054
NYHA Class II (%) 6568
NYHA Class III (%) 3532
Median Baseline 6MWT Distance (meters) 358.5363.0
Median Baseline NT-proBNP (pg/mL) 913.5985.0
Median Baseline KCCQ Physical Limitation Score 62.562.5
Median Baseline KCCQ Total Symptom Score 75.072.9

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the ARRY-371797 clinical trials.

1. 6-Minute Walk Test (6MWT)

  • Objective: To assess functional capacity by measuring the distance a patient can walk in six minutes.

  • Methodology:

    • The test is conducted on a flat, hard surface along a straight corridor of at least 30 meters in length.

    • Mark the starting and ending points, and a turnaround point.

    • Patients are instructed to walk as far as possible in six minutes, and they are allowed to slow down, stop, and rest if necessary. They should be informed that they will be updated on the remaining time.

    • Standardized encouragement is given at specific intervals (e.g., "You are doing well. Keep up the good work.").

    • The total distance walked in meters is recorded at the end of the six minutes.

    • Vital signs (heart rate, blood pressure, oxygen saturation) are typically measured before and after the test.

2. N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement

  • Objective: To quantify the level of NT-proBNP in the blood, a biomarker of cardiac stress and heart failure severity.

  • Methodology:

    • Collect a whole blood sample in an EDTA-containing tube.

    • Centrifuge the sample to separate the plasma.

    • The NT-proBNP concentration in the plasma is measured using a validated immunoassay. Commercially available assays on automated platforms are commonly used in clinical trials.[14][15][16][17][18]

    • The results are reported in picograms per milliliter (pg/mL).

    • It is important to use the same assay and laboratory for all samples within a clinical trial to ensure consistency.

3. Kansas City Cardiomyopathy Questionnaire (KCCQ)

  • Objective: To assess the patient's health status, including symptoms, physical and social limitations, and quality of life related to heart failure.

  • Methodology:

    • The KCCQ is a 23-item, self-administered questionnaire.[19][20] A shorter 12-item version (KCCQ-12) is also available and validated.[21]

    • Patients are asked to reflect on their experiences over the past two weeks.

    • The questionnaire covers domains such as physical limitation, symptom frequency, quality of life, and social limitation.

    • Each item is scored on a scale, and the scores for each domain are transformed to a 0-100 scale, with higher scores indicating better health status.

    • An overall summary score can also be calculated.

    • The FDA has qualified the KCCQ as a clinical outcome assessment.[22][23]

Mandatory Visualizations

Signaling Pathway

p38_MAPK_Signaling_in_LMNA_DCM cluster_upstream Upstream Activators cluster_mapk_cascade p38 MAPK Cascade cluster_downstream Downstream Effects LMNA_mutation LMNA Mutation Cellular_Stress Cellular Stressors (Mechanical, Oxidative) LMNA_mutation->Cellular_Stress MKK3_6 MKK3/6 Cellular_Stress->MKK3_6 p38_alpha p38α MAPK MKK3_6->p38_alpha Phosphorylation MAPKAPK2_3 MAPKAPK2/3 p38_alpha->MAPKAPK2_3 ATF2 ATF2 p38_alpha->ATF2 Fibrosis Fibrosis p38_alpha->Fibrosis Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis MAPKAPK2_3->Cardiomyocyte_Apoptosis Inflammation Inflammation ATF2->Inflammation ARRY_371797 ARRY-371797 (p38α Inhibitor) ARRY_371797->p38_alpha Inhibition

Caption: p38 MAPK signaling pathway in LMNA-related dilated cardiomyopathy.

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory Phase Target_ID Target Identification (p38α MAPK) Lead_Opt Lead Optimization (ARRY-371797) Target_ID->Lead_Opt In_Vitro In Vitro Models (LMNA iPSC-CMs) Lead_Opt->In_Vitro In_Vivo In Vivo Models (LMNA mouse) In_Vitro->In_Vivo IND IND Submission In_Vivo->IND Phase1 Phase 1 (Safety & PK) Phase2 Phase 2 (Proof-of-Concept) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trial) Phase2->Phase3 NDA_MAA NDA/MAA Submission Phase3->NDA_MAA ODD Orphan Drug Designation ODD->IND Incentivizes IND->Phase1 Review Regulatory Review NDA_MAA->Review Approval Market Approval Review->Approval

Caption: A generalized experimental workflow for rare cardiovascular drug development.

Logical Relationship: Regulatory Pathway for Rare Cardiovascular Diseases

regulatory_pathway cluster_expedited Expedited Programs (Optional) Start Drug Discovery & Preclinical Development ODD Orphan Drug Designation (FDA/EMA) Start->ODD IND Investigational New Drug (IND) Application Start->IND ODD->IND Can be concurrent Phase1 Phase 1 Clinical Trial (Safety, PK/PD) IND->Phase1 EOP1 End-of-Phase 1 Meeting Phase1->EOP1 Phase2 Phase 2 Clinical Trial (Efficacy, Dose-Ranging) EOP1->Phase2 EOP2 End-of-Phase 2 Meeting Phase2->EOP2 Fast_Track Fast Track Phase2->Fast_Track Breakthrough Breakthrough Therapy Phase2->Breakthrough Accelerated_Approval Accelerated Approval Phase2->Accelerated_Approval PRIME PRIME (EMA) Phase2->PRIME Phase3 Phase 3 Clinical Trial (Confirmatory Efficacy & Safety) EOP2->Phase3 Pre_NDA Pre-NDA/MAA Meeting Phase3->Pre_NDA NDA_MAA New Drug Application (NDA) / Marketing Authorisation Application (MAA) Submission Pre_NDA->NDA_MAA Review Regulatory Review & Decision NDA_MAA->Review Post_Market Post-Marketing Surveillance (Phase 4) Review->Post_Market

Caption: A logical flow of the regulatory pathway for a rare cardiovascular disease therapeutic.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to p38 MAPK Inhibitors in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation is implicated in the pathophysiology of various cardiovascular diseases (CVDs), including atherosclerosis, myocardial infarction (MI), and heart failure. Consequently, p38 MAPK has emerged as a significant therapeutic target. This guide provides a systematic comparison of key p38 MAPK inhibitors, summarizing their performance with supporting preclinical and clinical data, and detailing relevant experimental protocols.

The p38 MAPK Signaling Pathway in Cardiovascular Disease

The p38 MAPK cascade is activated by a range of cardiovascular stressors, including inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress, and ischemia.[1][2] This activation, primarily mediated by upstream kinases MKK3 and MKK6, leads to the phosphorylation of p38.[2][3] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors.[1][4] In the cardiovascular system, this signaling contributes to inflammation, apoptosis, cardiac hypertrophy, and fibrosis—key processes in the progression of heart failure and atherosclerosis.[5][6]

p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_upstream Upstream Kinases cluster_p38 Core Kinase cluster_inhibitors Pharmacological Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Response in CVD Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3Ks (e.g., TAK1, ASK1) Cytokines->MAP3K ROS Oxidative Stress (ROS) ROS->MAP3K Ischemia Ischemia Ischemia->MAP3K MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Kinases Protein Kinases (MK2, MSK1) p38->Kinases TFs Transcription Factors (ATF2, MEF2C) p38->TFs Inhibitors p38 Inhibitors (e.g., Losmapimod, SB203580) Inhibitors->p38 Inflammation Inflammation Kinases->Inflammation Apoptosis Apoptosis Kinases->Apoptosis Fibrosis Fibrosis Kinases->Fibrosis Hypertrophy Hypertrophy Kinases->Hypertrophy TFs->Inflammation TFs->Apoptosis TFs->Fibrosis TFs->Hypertrophy experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Assays (Kinase Activity, Cell Viability) animal_model In Vivo Animal Models (e.g., MI, Atherosclerosis) invitro->animal_model pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_model->pk_pd tox Toxicology Studies pk_pd->tox phase1 Phase I (Safety, Tolerability, PK in Humans) tox->phase1 phase2 Phase II (Exploratory Efficacy, Dose-Ranging) phase1->phase2 phase3 Phase III (Confirmatory Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

References

Comparative

A Comparative Guide to Therapeutic Interventions in Genetic Cardiomyopathies: A Meta-Analysis Review

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of therapeutic interventions for genetic cardiomyopathies, drawing on evidence from recent meta-analyses of c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of therapeutic interventions for genetic cardiomyopathies, drawing on evidence from recent meta-analyses of clinical trials. We delve into the quantitative data, experimental protocols of pivotal trials, and the underlying signaling pathways to offer an objective overview for researchers, scientists, and professionals in drug development.

Dilated Cardiomyopathy (DCM)

Genetic mutations are a significant cause of dilated cardiomyopathy, leading to left ventricular enlargement and systolic dysfunction. Meta-analyses of clinical trials have evaluated various pharmacological agents for their efficacy in improving cardiac function and patient outcomes.

Data Presentation: Comparative Efficacy of Drugs for DCM

A network meta-analysis of 52 randomized controlled trials, encompassing 25 medications and 3048 patients, provides a comparative landscape of therapeutic options for DCM.[1][2] The following tables summarize the top-ranked drugs for various efficacy endpoints.

Table 1: Top Three Medications for Improving Left Ventricular Ejection Fraction (LVEF)

RankMedicationKey Findings
1CarvedilolConsistently demonstrates significant improvement in LVEF.[1][2]
2VerapamilShows notable efficacy in enhancing LVEF.[1][2]
3TrimetazidineRanks as a top performer in improving LVEF.[1][2]

Table 2: Top Three Medications for Improving Left Ventricular End-Diastolic Dimension (LVEDD)

RankMedicationKey Findings
1IvabradineMost effective in reducing LVEDD.[1][2]
2BucindololDemonstrates significant reduction in LVEDD.[1][2]
3VerapamilContributes to a favorable decrease in LVEDD.[1][2]

Table 3: Top Three Medications for Improving Left Ventricular End-Systolic Dimension (LVESD)

RankMedicationKey Findings
1IvabradineLeads to the most significant reduction in LVESD.[1][2]
2L-thyroxineShows a positive impact on reducing LVESD.[1][2]
3AtorvastatinContributes to a decrease in LVESD.[1][2]

Table 4: Top Three Medications for Improving New York Heart Association (NYHA) Functional Classification

RankMedicationKey Findings
1TrimetazidineMost effective in improving the NYHA functional class.[1][2]
2PentoxifyllineShows significant improvement in patient-reported functional status.[1][2]
3BucindololContributes to a better NYHA classification.[1][2]
Experimental Protocols: Key Clinical Trials in DCM

The methodologies of the randomized controlled trials included in these meta-analyses generally adhere to a standard framework for evaluating drug efficacy in heart failure.

  • Study Design : Most are randomized, double-blind, placebo-controlled trials.

  • Participant Selection : Patients diagnosed with DCM, often with specific inclusion criteria related to LVEF (e.g., ≤40%), NYHA class (e.g., II-IV), and on stable background heart failure therapy.

  • Intervention : Administration of the investigational drug at a specified dose and titration schedule, compared against a placebo.

  • Primary Endpoints : Typically a composite of cardiovascular mortality and hospitalization for heart failure. Key secondary endpoints often include changes in LVEF, left ventricular dimensions (LVEDD, LVESD), 6-minute walk test distance, and quality of life scores.

  • Follow-up : Duration varies, but typically ranges from 6 months to several years to capture long-term outcomes.

Hypertrophic Cardiomyopathy (HCM)

Hypertrophic cardiomyopathy is characterized by unexplained left ventricular hypertrophy, often caused by mutations in sarcomeric genes. Therapeutic strategies aim to reduce symptoms, improve functional capacity, and prevent adverse events.

Data Presentation: Comparison of Therapies for HCM

A systematic review and meta-analysis of 41 studies assessed the effects of pharmacological agents, invasive septal reduction therapies, and physical exercise on key clinical and pathophysiological characteristics of HCM.[3][4]

Table 5: Comparative Effects of Therapies on Peak Oxygen Consumption (VO2max)

TherapyChange in VO2max (mL/kg/min)95% Confidence IntervalP-value
Pharmacological Agents+1.11-0.04, 2.25>0.05
Invasive Septal Reduction+3.21.78, 4.60<0.05
Structured Physical Exercise+4.330.20, 8.45<0.05

Table 6: Comparison of Septal Reduction Therapies: Surgical Myectomy vs. Alcohol Septal Ablation (ASA)

A meta-analysis of 20 studies (4,547 patients) compared the outcomes of surgical myectomy and alcohol septal ablation.[5]

OutcomeSurgical MyectomyAlcohol Septal AblationKey Findings
LVOT Gradient Reduction Greater ReductionLess ReductionMyectomy is more effective in reducing the outflow tract gradient.[5]
Symptom Improvement (NYHA Class) Greater ImprovementLess ImprovementA higher percentage of patients experience significant symptom relief with myectomy.[5]
Need for Reintervention Lower Rate (0.27%)Higher Rate (10.1%)ASA is associated with a significantly higher need for repeat procedures.[5]
All-Cause Mortality SimilarSimilarNo significant difference in long-term all-cause mortality between the two procedures.[5]
Experimental Protocols: Pivotal Clinical Trials in HCM

EXPLORER-HCM (Mavacamten) [2][6][7][8]

  • Study Design : Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants : Adults with symptomatic obstructive HCM (NYHA class II or III).

  • Intervention : Once-daily oral mavacamten (starting at 5 mg) or matching placebo for 30 weeks.

  • Primary Endpoint : A composite functional endpoint assessing clinical response at week 30, defined as either an increase in peak oxygen consumption (pVO2) of ≥1.5 mL/kg/min and a reduction of at least one NYHA class, or an improvement of ≥3.0 mL/kg/min in pVO2 with no worsening of NYHA class.[2]

  • Secondary Endpoints : Change in post-exercise LV outflow tract gradient, pVO2, NYHA class, and patient-reported outcomes via the Kansas City Cardiomyopathy Questionnaire.[2]

VANISH (Valsartan) [1][3]

  • Study Design : Phase 2, multicenter, randomized, placebo-controlled, double-blind clinical trial.

  • Participants : Sarcomere mutation carriers (ages 8 to 45) with early-stage HCM (asymptomatic or mildly symptomatic) or preclinical disease.

  • Intervention : Valsartan (80 to 320 mg daily, depending on age and weight) or placebo.

  • Primary Endpoint : A composite of 9 z-scores representing myocardial injury/hemodynamic stress, cardiac morphology, and function. The total z-score change from baseline to the final visit is compared between the treatment and placebo groups.[1]

Signaling Pathways in HCM and Therapeutic Intervention

The pathophysiology of HCM involves hypercontractility of the sarcomere and downstream signaling cascades leading to hypertrophy and fibrosis.

HCM Signaling Pathway and Mavacamten Action cluster_Sarcomere Sarcomere cluster_Downstream Downstream Signaling Sarcomere Mutation Sarcomere Mutation Myosin ATPase Activity Myosin ATPase Activity Sarcomere Mutation->Myosin ATPase Activity Increases Hypercontractility Hypercontractility Myosin ATPase Activity->Hypercontractility Mechanical Stress Mechanical Stress Hypercontractility->Mechanical Stress Hypertrophic Signaling\n(e.g., MAPK, Akt) Hypertrophic Signaling (e.g., MAPK, Akt) Mechanical Stress->Hypertrophic Signaling\n(e.g., MAPK, Akt) Fibrotic Signaling\n(e.g., TGF-β) Fibrotic Signaling (e.g., TGF-β) Mechanical Stress->Fibrotic Signaling\n(e.g., TGF-β) LVH & Fibrosis LVH & Fibrosis Hypertrophic Signaling\n(e.g., MAPK, Akt)->LVH & Fibrosis Fibrotic Signaling\n(e.g., TGF-β)->LVH & Fibrosis Mavacamten Mavacamten Mavacamten->Myosin ATPase Activity Inhibits Meta-analysis Workflow Define Research Question Define Research Question Literature Search Literature Search Define Research Question->Literature Search Study Selection Study Selection Literature Search->Study Selection Data Extraction Data Extraction Study Selection->Data Extraction Quality Assessment Quality Assessment Study Selection->Quality Assessment Statistical Analysis Statistical Analysis Data Extraction->Statistical Analysis Quality Assessment->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results Publication Publication Interpretation of Results->Publication

References

Validation

A Guide to Cross-Trial Comparison of Outcome Measures in Degenerative Cervical Myelopathy (DCM) Research

For Researchers, Scientists, and Drug Development Professionals The landscape of clinical research in Degenerative Cervical Myelopathy (DCM) is marked by a significant diversity in the use of outcome measures. This heter...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of clinical research in Degenerative Cervical Myelopathy (DCM) is marked by a significant diversity in the use of outcome measures. This heterogeneity presents a considerable challenge for cross-trial comparisons and the synthesis of evidence needed to optimize patient treatment. This guide provides a comparative overview of the most commonly employed outcome measures in DCM research, summarizing their key characteristics, psychometric properties, and the domains of health they assess. The information presented is intended to aid researchers in the selection of appropriate measures and to facilitate more standardized and comparable clinical trial reporting.

Understanding the Landscape of DCM Outcome Measures

A systematic review of 108 studies encompassing 23,876 patients revealed that outcome reporting in DCM is highly variable.[1][2] The most frequently assessed domains include function, complications, quality of life, pain, and imaging findings.[1][2] However, only a small fraction of studies (6%) evaluated all these domains concurrently, underscoring the lack of a standardized approach.[1][2]

In response to this challenge, the AO Spine RECODE-DCM initiative was established to develop a consensus-based minimum dataset for DCM research.[1][2][3][4] This initiative has defined a core outcome set (COS), which is a list of key outcomes that should be measured and reported in all DCM clinical trials. The domains included in the final COS are Pain, Neurological Function, Life Impact, Radiology, Economic Impact, and Adverse Events.[1][4]

Comparison of Commonly Used Outcome Measures in DCM

The following tables provide a detailed comparison of the most frequently used outcome measures in DCM research, categorized by the primary domain they assess.

Table 1: Functional Outcome Measures
Outcome MeasureDescriptionScoringPsychometric Properties
modified Japanese Orthopaedic Association (mJOA) Scale An 18-point scale assessing motor function in the upper and lower extremities, upper extremity sensation, and sphincter function. It is one of the most widely used tools to evaluate the functional status of patients with DCM.[5][6]0-18, with higher scores indicating less impairment. Severity is often categorized as mild (15-17), moderate (12-14), and severe (0-11).[5][6]Moderate internal consistency (Cronbach's α of 0.63). Good inter-rater reliability for total and subscale scores, except for upper extremity sensory function. It has demonstrated convergent and divergent validity and is responsive to change.[5][7]
Nurick Grade A clinician-rated scale that grades disability based on gait. It is a simple and widely used measure of ambulatory status.[8][9][10]0-5, where 0 indicates no gait disturbance and 5 signifies being wheelchair-bound or bedridden.[9][10]Good correlation with the mJOA, particularly in patients with moderate myelopathy.[8][9][10] It is considered a reliable tool for assessing functional status.
Gait Analysis Objective and quantitative assessment of walking parameters, such as speed, cadence, and stride length. It provides a more objective measure of lower extremity function compared to subjective scales.Various quantitative metrics (e.g., meters/second, steps/minute).Following surgery, patients often show improvements in cadence and velocity and a reduction in double support time, indicating its responsiveness to change. The test-retest reliability for spatio-temporal parameters is reported to be good to excellent.[5]
Table 2: Quality of Life and Disability Measures
Outcome MeasureDescriptionScoringPsychometric Properties
Short Form-36 (SF-36) Health Survey A patient-reported survey that measures health-related quality of life across eight domains: physical functioning, role limitations due to physical health, bodily pain, general health, vitality, social functioning, role limitations due to emotional problems, and mental health.[11][12][13] These are summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).[11]Scores for each domain and summary scores range from 0 to 100, with higher scores indicating better health-related quality of life.A reliable tool for assessing patient-oriented outcomes in surgically treated DCM.[11][12][14] Changes in the SF-36 PCS are correlated with changes in the Neck Disability Index (NDI), while changes in the SF-36 MCS are correlated with changes in the JOA score.[11][12][14] The minimum clinically important difference (MCID) for both PCS and MCS has been determined to be approximately 4 points.[15]
Neck Disability Index (NDI) A patient-reported questionnaire that measures the impact of neck pain on daily activities. It consists of 10 items covering aspects like pain intensity, personal care, lifting, reading, headaches, concentration, work, driving, sleeping, and recreation.[5][16]Each item is scored from 0 to 5, with the total score expressed as a percentage (0-100%). Higher scores indicate greater disability.[5]High test-retest reliability and internal consistency (Cronbach's α > 0.81).[5][16][17][18] It is considered a unidimensional scale in most situations and correlates well with pain and other disability scales.[16][17] The minimal clinically important difference is around 7.5 points (15%).[16]

Experimental Protocols: A Systematic Approach to Evaluating Outcome Measures

The selection of appropriate outcome measures is a critical step in clinical trial design. The AO Spine RECODE-DCM initiative provides a robust methodological framework for identifying and evaluating outcome measures for DCM research. The following outlines the key steps involved in a systematic review to inform a core measurement set, based on the methodology employed by this initiative.[3][19]

  • Systematic Literature Search: Conduct a comprehensive search of databases such as MEDLINE and EMBASE to identify primary clinical research studies that have evaluated the measurement properties of instruments used in DCM.[3][19]

  • Eligibility Criteria: Define clear inclusion and exclusion criteria for the studies. Typically, this would include primary clinical research published in English, with a primary objective of evaluating the psychometric properties or clinically important differences of outcome measures in DCM.[3][19]

  • Data Extraction and Synthesis: Extract data on psychometric properties (e.g., reliability, validity, responsiveness) and clinically important differences from each included study. The data should be assessed for risk of bias.[3][19]

  • Quality Assessment: Evaluate the methodological quality of each study using standardized tools like the COSMIN (COnsensus-based Standards for the selection of health Measurement INstruments) risk of bias checklist.[3]

  • Consensus Process: Utilize a multi-stakeholder consensus process, such as a modified Delphi method, involving patients, healthcare professionals, and researchers to prioritize and select the final core measurement set.[4]

Visualizing Relationships and Workflows in DCM Outcome Measure Research

To better understand the landscape of outcome measures in DCM, the following diagrams illustrate the key domains of assessment and the workflow for developing a core measurement set.

cluster_domains Key Assessment Domains in DCM Research cluster_measures Commonly Used Outcome Measures Function Function mJOA mJOA Function->mJOA Nurick Nurick Grade Function->Nurick GaitAnalysis Gait Analysis Function->GaitAnalysis QualityOfLife Quality of Life & Disability SF36 SF-36 QualityOfLife->SF36 NDI NDI QualityOfLife->NDI Pain Pain VAS VAS for Pain Pain->VAS Imaging Imaging MRI MRI/CT Imaging->MRI

Caption: Domains of assessment in DCM and their corresponding outcome measures.

cluster_workflow Workflow for Developing a Core Measurement Set (CMS) in DCM Start Identify Need for Standardized Outcomes SystematicReview Systematic Review of Existing Outcome Measures Start->SystematicReview QualityAssessment Assess Psychometric Properties (e.g., COSMIN) SystematicReview->QualityAssessment StakeholderEngagement Engage Multi-Stakeholder Group (Patients, Clinicians, Researchers) QualityAssessment->StakeholderEngagement DelphiProcess Modified Delphi Process to Achieve Consensus StakeholderEngagement->DelphiProcess DefineCOS Define Core Outcome Set (COS) 'What to measure' DelphiProcess->DefineCOS DefineCMS Define Core Measurement Set (CMS) 'How to measure' DefineCOS->DefineCMS Dissemination Dissemination and Implementation DefineCMS->Dissemination

Caption: Workflow for the development of a core measurement set for DCM research.

References

Validation

Head-to-Head Comparison of Investigational Drugs for Dilated Cardiomyopathy: ARRY-371797 vs. Danicamtiv

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two investigational drugs for dilated cardiomyopathy (DCM): ARRY-371797 and Danicamtiv. The information is co...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational drugs for dilated cardiomyopathy (DCM): ARRY-371797 and Danicamtiv. The information is compiled from publicly available clinical trial data and research publications to assist in understanding their respective mechanisms, clinical findings, and experimental protocols.

Overview of Investigational Drugs

ARRY-371797 (PF-07265803) is a selective, oral small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] It was investigated for the treatment of symptomatic DCM specifically caused by mutations in the Lamin A/C (LMNA) gene. The therapeutic rationale was based on preclinical findings that abnormal p38α MAPK signaling contributes to the pathogenesis of LMNA-related cardiomyopathy.[1][2][3] However, the Phase 3 clinical trial (REALM-DCM) was terminated due to futility.[4][5][6]

Danicamtiv (MYK-491) is a novel, oral cardiac myosin activator.[7] It is designed to directly target the hypocontractile state of the heart muscle in DCM by increasing the number of myosin heads available for contraction.[8] Danicamtiv has been studied in a Phase 2a clinical trial for patients with primary DCM, including those with genetic variants in MYH7 and TTN.[7][9]

Mechanism of Action

The two compounds address dilated cardiomyopathy through distinct molecular pathways. ARRY-371797 aimed to inhibit a signaling cascade implicated in the cellular stress response, while Danicamtiv directly targets the contractile machinery of the heart muscle.

ARRY-371797: p38α MAPK Inhibition

In LMNA-related DCM, mutations in the lamin A/C gene are believed to lead to cellular stress, activating the p38α MAPK signaling pathway.[1][2][3] This activation is associated with downstream effects such as cardiomyocyte apoptosis, hypertrophy, decreased contractility, and fibrosis.[10] ARRY-371797 was developed to selectively inhibit p38α MAPK, thereby aiming to prevent these detrimental cardiac remodeling processes.[1][2]

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 LMNA Mutation LMNA Mutation LMNA Mutation->Cellular Stress p38a p38α MKK3_6->p38a phosphorylates Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis p38a->Cardiomyocyte Apoptosis Cardiac Fibrosis Cardiac Fibrosis p38a->Cardiac Fibrosis Decreased Contractility Decreased Contractility p38a->Decreased Contractility ARRY371797 ARRY-371797 ARRY371797->p38a

p38 MAPK Signaling Pathway in LMNA-Related DCM
Danicamtiv: Cardiac Myosin Activation

Danicamtiv functions by directly binding to cardiac myosin, the motor protein responsible for muscle contraction. It increases the number of myosin heads in the 'ON' state, making them more readily available to interact with actin filaments.[8][11] This leads to an increased number of force-producing cross-bridges, thereby enhancing the contractility of the heart muscle without significantly affecting calcium sensitivity.[8][11]

danicamtiv_moa cluster_sarcomere Sarcomere Components cluster_contraction Muscle Contraction Myosin Myosin Heads (OFF state) Myosin_ON Myosin Heads (ON state) Myosin->Myosin_ON shifts equilibrium CrossBridge Actin-Myosin Cross-Bridge Formation Myosin_ON->CrossBridge Actin Actin Filament Actin->CrossBridge Contraction Increased Cardiac Contractility CrossBridge->Contraction Danicamtiv Danicamtiv Danicamtiv->Myosin binds to myosin

Mechanism of Action of Danicamtiv

Clinical Trial Data

Efficacy

The clinical development of ARRY-371797 and Danicamtiv has yielded contrasting results. The Phase 3 trial for ARRY-371797 in a targeted LMNA-DCM population did not meet its primary endpoint. In contrast, the Phase 2a trial for Danicamtiv demonstrated improvements in cardiac function in a broader DCM population with specific genetic mutations.

Parameter ARRY-371797 (REALM-DCM, Phase 3) [4][5]Danicamtiv (Phase 2a) [9]
Primary Endpoint Change from baseline in 6-minute walk test (6MWT) distance at Week 24Safety and tolerability
Primary Outcome No significant difference from placebo (median difference: 4.9 m, p=0.82)Generally well-tolerated
Key Secondary Endpoints
Change in LVEFNot reported as a key secondary endpointMYH7 cohort: +8.8% (p=0.001)TTN cohort: +5.9% (p=0.005)Other Causes: +4.4% (NS)
Change in KCCQ-PLSNo significant difference (median difference: 2.4, p=0.54)Not reported
Change in KCCQ-TSSNo significant difference (median difference: 5.3, p=0.48)Not reported
Change in NT-proBNPNo significant difference (median difference: -339.4 pg/mL, p=0.17)Not reported
Change in LVGLSNot reportedMYH7 cohort: -2.1% (p=0.008)TTN cohort: -1.2% (NS)Other Causes: -1.4% (NS)
Overall Conclusion Trial terminated for futilityShowed clinically meaningful improvements in ventricular function in genetic DCM

KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction; LVGLS: Left Ventricular Global Longitudinal Strain; NS: Not Significant.

Safety and Tolerability
Parameter ARRY-371797 (REALM-DCM, Phase 3) [4][5]Danicamtiv (Phase 2a) [9][12]
Patient Population 40 patients on ARRY-371797, 37 on placebo41 patients (12 with MYH7, 14 with TTN, 15 other causes)
Serious Adverse Events (SAEs) Not specified, but no new safety findings were observed.No drug-related SAEs reported.
Treatment Discontinuation due to AEs Not specified.No discontinuations due to drug-related AEs.
Common Adverse Events Not specified in detail, but the decision to stop the trial was not based on safety concerns.Adverse events were predominantly mild and not considered related to the study treatment.
Overall Safety Profile Generally well-tolerated with no new safety concerns.Generally well-tolerated.

Experimental Protocols

ARRY-371797: REALM-DCM Trial

The REALM-DCM study was a Phase 3, multinational, randomized, double-blind, placebo-controlled trial.[4][5]

  • Patient Population: Patients with symptomatic (NYHA Class II/III) dilated cardiomyopathy due to a confirmed LMNA gene mutation, with a left ventricular ejection fraction (LVEF) of ≤50%, and an implanted cardioverter-defibrillator.[4][5]

  • Intervention: Patients were randomized to receive either ARRY-371797 400 mg twice daily or a matching placebo.[4][5]

  • Primary Endpoint: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks.[4][5]

  • Secondary Endpoints: Included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) scores and N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration.[5]

realm_dcm_workflow Screening Screening (LMNA+ DCM, NYHA II/III, LVEF ≤50%) Randomization Randomization (1:1) Screening->Randomization Treatment ARRY-371797 (400 mg BID) Randomization->Treatment Placebo Placebo (BID) Randomization->Placebo FollowUp Follow-up Period (24 Weeks) Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Assessment (Change in 6MWT at Week 24) FollowUp->Endpoint

REALM-DCM Clinical Trial Workflow
Danicamtiv: Phase 2a Trial

This was a multi-center, open-label, baseline-controlled exploratory study.[7][9]

  • Patient Population: Stable ambulatory patients with primary DCM due to MYH7 or TTN variants, or other causes.[7][9]

  • Intervention: The study consisted of two sequential treatment periods, each lasting 5-8 days. Patients initially received Danicamtiv 25 mg twice daily, with a subsequent dose adjustment to 10 mg or 50 mg twice daily.[9]

  • Primary Endpoint: The primary objective was to assess the safety and tolerability of Danicamtiv.[7]

  • Secondary/Efficacy Endpoints: Included changes in echocardiographic measures of cardiac structure and function, such as LVEF and left ventricular global longitudinal strain (LVGLS).[9]

danicamtiv_trial_workflow Screening Screening (Primary DCM with MYH7, TTN, or other causes) Baseline Baseline Assessment (Echocardiography) Screening->Baseline TP1 Treatment Period 1 (5-8 days) Danicamtiv 25 mg BID Baseline->TP1 TP2 Treatment Period 2 (5-8 days) Dose adjusted (10 or 50 mg BID) TP1->TP2 Endpoint Efficacy & Safety Assessment (Change in LVEF, LVGLS, AEs) TP2->Endpoint

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of ARRY-371797 and Other Investigational Compounds

For Researchers, Scientists, and Drug Development Professionals This document provides crucial safety and logistical information for the proper disposal of the investigational compound ARRY-371797. In the absence of a sp...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of the investigational compound ARRY-371797. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide outlines general best practices for the safe handling and disposal of investigational drugs in a laboratory setting. All procedures should be conducted in accordance with institutional, local, and federal regulations.

Immediate Safety and Disposal Plan

The disposal of investigational compounds like ARRY-371797, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, requires careful consideration due to its potential biological activity and unknown hazards.[] The fundamental principle is to treat all investigational drugs as hazardous waste.

Step-by-Step Disposal Protocol for Investigational Compounds

Researchers must adhere to a structured disposal process to ensure safety and regulatory compliance. The following steps provide a general framework that should be adapted to specific institutional protocols.

  • Consult Institutional Environmental Health & Safety (EHS) : Before initiating any disposal procedures, contact your institution's EHS office. They will provide specific guidance based on local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

  • Segregation of Waste :

    • Do not mix investigational drug waste with regular trash or other chemical waste streams unless explicitly instructed to do so by your EHS office.

    • Separate solid waste (e.g., contaminated gloves, bench paper, vials) from liquid waste (e.g., unused solutions).

  • Containerization :

    • Use designated, compatible hazardous waste containers.[4] For solid waste, this is typically a labeled, sealable drum or bag. For liquid waste, use a compatible, leak-proof container.

    • Original containers (vials, ampules) with unused or residual product should be placed directly into the hazardous waste container without being emptied.[4][5]

  • Labeling :

    • Clearly label all waste containers as "Hazardous Waste."

    • The label must include the full chemical name ("ARRY-371797"), the quantity, and the date of accumulation. Avoid using abbreviations.[4]

  • Storage :

    • Store hazardous waste in a designated Satellite Accumulation Area (SAA).[4]

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste to prevent spills.

  • Waste Pickup and Disposal :

    • Arrange for waste pickup through your institution's EHS-approved hazardous waste vendor.

    • These vendors are responsible for the ultimate disposal of the waste, which is typically done via incineration at a permitted facility.[3][5]

General Chemical Handling and Safety

The following table summarizes key safety measures for handling ARRY-371797 and other potent small molecules in a laboratory setting.

Safety MeasureProtocol
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6] For potent compounds, consider double-gloving.
Ventilation Handle the compound in a certified chemical fume hood to avoid inhalation of powders or aerosols.
Spill Management In case of a spill, follow your institution's spill response protocol. This typically involves isolating the area, using appropriate absorbent materials, and decontaminating the surface. Report all spills to your EHS office.
Housekeeping Maintain a clean and organized workspace.[7] Properly label all containers and store them in designated areas.
Hand Hygiene Wash hands thoroughly after handling any chemical, even if gloves were worn.[7]

Decision Workflow for Investigational Compound Disposal

The following diagram illustrates the logical steps to follow when disposing of an investigational compound like ARRY-371797.

DisposalWorkflow Investigational Compound Disposal Workflow start Start: Unused/Expired ARRY-371797 consult_ehs Consult Institutional EHS Office for Guidance start->consult_ehs is_hazardous Is the compound classified as hazardous waste? consult_ehs->is_hazardous segregate Segregate into appropriate waste streams (solid, liquid) is_hazardous->segregate Yes (Default) non_hazardous Follow specific EHS guidance for non-hazardous waste is_hazardous->non_hazardous No containerize Place in designated, compatible hazardous waste containers segregate->containerize label Label container with: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date containerize->label store Store in a secure Satellite Accumulation Area (SAA) label->store pickup Arrange for pickup by EHS-approved vendor store->pickup incineration Final Disposal: Incineration pickup->incineration

Caption: Decision workflow for the proper disposal of investigational compounds.

Disclaimer: This document provides general guidance and is not a substitute for a formal Safety Data Sheet or the specific directives of your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory compliance.

References

Handling

Essential Safety and Handling Protocols for ARRY-371797

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of ARRY-371797, a potent kinase inhibitor. Adherence to these pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ARRY-371797, a potent kinase inhibitor. Adherence to these procedures is vital to ensure personnel safety and prevent contamination. Given that even minimal contact with such potent compounds can pose health risks, the use of appropriate personal protective equipment (PPE) is mandatory.[1]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment is critical in determining the most effective personal protective measures for your specific laboratory conditions.[1] The following table summarizes the recommended PPE for handling ARRY-371797, based on general guidelines for hazardous drugs.[2][3][4]

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required.Prevents dermal absorption of the compound. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown made of a material demonstrated to resist permeability by hazardous drugs.[4]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Face Shield Required when there is a risk of splashing.Provides an additional layer of protection for the face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound, especially when there is a risk of aerosolization.[3]Prevents inhalation of the compound.

Operational Plan for Handling and Disposal

I. Preparation and Handling:

  • Designated Area: All handling of ARRY-371797 should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[2]

  • PPE Donning: Before entering the designated handling area, all required PPE must be donned in the correct order.

  • Weighing and Reconstitution: When weighing the powdered compound or reconstituting it, extreme caution should be taken to avoid generating dust or aerosols.[1] Use a containment system if available.

  • Labeling: All containers with ARRY-371797 must be clearly labeled with the compound name and hazard symbols.

II. Spill Management:

  • Spill Kit: A spill kit specifically for hazardous drugs must be readily available in the handling area.[2]

  • Containment: In the event of a spill, immediately contain the spill with absorbent materials from the spill kit.

  • Cleanup: All personnel involved in the cleanup must wear full PPE, including respiratory protection.[2] Clean the area from the outer edge of the spill towards the center.

  • Disposal of Spill Debris: All materials used for cleanup must be disposed of as hazardous waste.

III. Disposal Plan:

  • Waste Segregation: All disposable PPE, contaminated labware, and excess compound must be segregated as hazardous waste.[3]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all ARRY-371797 waste.

  • Double Bagging: All waste should be double-bagged before being removed from the handling area.[3]

  • Incineration: The recommended method for the final disposal of hazardous drug waste is incineration by a licensed waste management provider.

Experimental Workflow: Safe Handling and Disposal of ARRY-371797

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Appropriate PPE prep_area->don_ppe Enter Area weigh Weighing/Reconstitution (Avoid Aerosols) don_ppe->weigh Proceed to Handle labeling Label All Containers weigh->labeling spill Spill Occurs weigh->spill Potential Event segregate Segregate Waste labeling->segregate End of Experiment contain Contain Spill spill->contain cleanup Clean Up with Spill Kit (Full PPE) contain->cleanup cleanup->segregate Dispose of Debris bag Double Bag Waste segregate->bag dispose Dispose as Hazardous Waste (Incineration) bag->dispose

Caption: Workflow for the safe handling and disposal of ARRY-371797.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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